molecular formula C9H13NO3 B3110765 N-(5-hydroxypentyl)maleimide

N-(5-hydroxypentyl)maleimide

Cat. No.: B3110765
M. Wt: 183.20 g/mol
InChI Key: YTIZONIKDWSRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxypentyl)maleimide is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-hydroxypentyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7-3-1-2-6-10-8(12)4-5-9(10)13/h4-5,11H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZONIKDWSRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(5-hydroxypentyl)maleimide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 180608-78-0

Chemical Structure:

  • Molecular Formula: C₉H₁₃NO₃

  • SMILES: OCCCCCN1C(=O)C=CC1=O

  • InChI Key: PEEHTFAAVSWFBL-UHFFFAOYSA-N

This technical guide provides an in-depth overview of N-(5-hydroxypentyl)maleimide, a bifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery. It is tailored for researchers, scientists, and professionals involved in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Core Properties and Applications

This compound is a derivative of maleimide (B117702), a class of compounds widely utilized for their ability to form stable covalent bonds with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[] The key features of this molecule are its maleimide group, which provides reactivity towards thiols, and a terminal hydroxyl group on a pentyl chain, which can be used for further chemical modifications or to influence the physicochemical properties of the resulting conjugate.

Its primary application is as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[2][3][4] In this context, the maleimide end reacts with a thiol group on an antibody, while the hydroxyl end can be derivatized to attach a cytotoxic payload. The non-cleavable nature of the resulting thioether bond ensures that the drug remains attached to the antibody until the entire ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.[]

Beyond ADCs, this compound and similar maleimide derivatives are employed in the surface modification of liposomes and other nanoparticles for targeted drug delivery.[5] By incorporating maleimide-functionalized lipids into a liposomal formulation, targeting moieties such as antibodies or peptides can be attached to the surface, enhancing the delivery of encapsulated drugs to specific cell types.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance indicators for maleimide-thiol conjugation reactions, which are generally applicable.

ParameterTypical Value/RangeConditionsNotes
Reaction pH 6.5 - 7.5Aqueous bufferMaleimide reactivity with thiols is optimal in this range. At pH > 7.5, reactivity with amines and hydrolysis of the maleimide ring increases.[][6]
Reaction Time Minutes to a few hoursRoom temperatureThe reaction is generally rapid.[7]
Conjugation Efficiency >90%Optimized conditionsEfficiency is dependent on factors like stoichiometry, pH, and accessibility of the thiol group.
Stability of Thioether Bond StablePhysiological conditionsThe thioether bond is generally stable, but the adjacent succinimide (B58015) ring can be susceptible to hydrolysis or retro-Michael addition (thiol exchange), particularly with N-alkyl maleimides.[8][9]

Experimental Protocols

The following are generalized experimental protocols for the use of maleimide linkers in bioconjugation. These should be optimized for specific applications.

Antibody-Drug Conjugation

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using a maleimide linker like this compound.

Materials:

  • Antibody solution (e.g., in PBS buffer)

  • This compound derivatized with a cytotoxic drug

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: If necessary to generate free thiol groups, treat the antibody with a reducing agent like TCEP at a controlled molar excess. Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Conjugation: Add the maleimide-drug conjugate to the reduced antibody solution. The molar ratio of the conjugate to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). React for 1-2 hours at room temperature or 4°C.

  • Quenching: Add a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated drug and other reagents using a suitable method such as size-exclusion chromatography.

  • Characterization: Characterize the ADC to determine the DAR, aggregation level, and biological activity.

Liposome (B1194612) Surface Modification

This protocol describes the preparation of maleimide-functionalized liposomes for subsequent conjugation of targeting ligands.

Materials:

  • Lipids (e.g., DPPC, Cholesterol)

  • Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)

  • Drug to be encapsulated (optional)

  • Hydration buffer (e.g., PBS, pH 6.5-7.0)

  • Extrusion apparatus with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the lipids and the maleimide-functionalized lipid in an organic solvent (e.g., chloroform). Remove the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing the drug if applicable) by vortexing or sonication. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Purification: Remove any unencapsulated drug by dialysis or size-exclusion chromatography.

  • Ligand Conjugation: Add the thiol-containing targeting ligand (e.g., a thiolated antibody or peptide) to the liposome suspension. Incubate for several hours at room temperature to allow for conjugation to the maleimide groups on the liposome surface.

  • Final Purification: Purify the ligand-conjugated liposomes from unconjugated ligands.

Visualizations

Antibody-Drug Conjugate (ADC) Synthesis and Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody ReducedAb Reduced Antibody (Free Thiols) Antibody->ReducedAb Reduction (e.g., TCEP) ADC Antibody-Drug Conjugate (ADC) ReducedAb->ADC MaleimideDrug This compound -Drug Conjugate MaleimideDrug->ADC TargetCell Target Cancer Cell (Antigen-Positive) ADC->TargetCell Binding Internalization Internalization TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Lysosomal Trafficking DrugRelease Drug Release Lysosome->DrugRelease Proteolytic Degradation CellDeath Cell Death DrugRelease->CellDeath

Caption: Workflow of ADC synthesis and its mechanism of action.

Functionalized Liposome Preparation for Targeted Delivery

Liposome_Workflow cluster_prep Liposome Preparation cluster_conjugation Targeting Ligand Conjugation Lipids Lipids + Maleimide-PEG-Lipid + Drug Film Thin Lipid Film Lipids->Film Solvent Evaporation Hydration Hydration Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion ULV Maleimide-Functionalized Unilamellar Vesicles (ULVs) Extrusion->ULV TargetedLiposome Targeted Liposome ULV->TargetedLiposome Ligand Thiolated Targeting Ligand (e.g., Antibody Fragment) Ligand->TargetedLiposome Thiol-Maleimide Coupling Target Cell Target Cell TargetedLiposome->Target Cell Targeted Drug Delivery

Caption: Preparation of targeted liposomes using a maleimide linker.

References

An In-Depth Technical Guide to the Mechanism of Action of N-(5-hydroxypentyl)maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-hydroxypentyl)maleimide is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation. Its utility lies in its ability to covalently link biomolecules, a process central to the development of targeted therapeutics, diagnostic agents, and research tools. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its application in creating stable bioconjugates. We will delve into the core chemistry, factors influencing the reaction, detailed experimental protocols, and its application in antibody-drug conjugates (ADCs).

The Core Mechanism: Michael Addition to Thiols

The primary mechanism of action of this compound in bioconjugation is the highly selective and efficient reaction of its maleimide (B117702) group with a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide. This reaction proceeds via a Michael addition, a type of conjugate addition reaction.

The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack by the thiolate anion (R-S⁻). This results in the formation of a stable, covalent thioether bond, securely linking the this compound moiety to the thiol-containing biomolecule. The hydroxyl group at the terminus of the pentyl chain provides a site for further modification or can enhance the hydrophilicity of the resulting conjugate.

Caption: Michael addition of this compound to a thiol.

Key Reaction Parameters and Quantitative Data

The efficiency and specificity of the maleimide-thiol conjugation are influenced by several factors. While specific kinetic data for this compound is not extensively published, the behavior of N-alkyl maleimides provides a strong indication of its reactivity.

ParameterOptimal Range/ValueImpact on Reaction
pH 6.5 - 7.5Below pH 6.5, the reaction rate is significantly reduced due to the protonation of the thiol. Above pH 7.5, the competing reaction with amines (e.g., lysine (B10760008) residues) and hydrolysis of the maleimide ring become more prominent.[1]
Temperature 4°C to Room Temperature (25°C)The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for overnight reactions to minimize potential degradation of sensitive biomolecules.
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1An excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio depends on the specific biomolecule and should be empirically determined. For small peptides, a lower excess (e.g., 2:1) may be sufficient, while for larger proteins or nanoparticles, a higher excess (e.g., 5:1 to 20:1) may be required to overcome steric hindrance.
Solvent Aqueous buffers (e.g., PBS, HEPES, Tris)The reaction is typically performed in aqueous buffers. A small amount of a water-miscible organic solvent like DMSO or DMF may be used to dissolve the maleimide reagent before adding it to the reaction mixture.

Stability of the Thioether Linkage:

The resulting thioether bond is generally considered stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to the potential for thiol exchange. The stability of the succinimide (B58015) ring itself is also a factor. N-alkyl substituted maleimide-thiol adducts, such as those formed from this compound, exhibit slower rates of ring-opening hydrolysis compared to N-aryl substituted maleimides.[2] While this makes them more susceptible to the retro-Michael reaction in their ring-closed form, the overall stability is generally sufficient for many in vivo applications.[3][4]

Experimental Protocol: Conjugation of this compound to a Protein

This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein with free thiol groups (e.g., antibody, enzyme)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or 2-Mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to adding the maleimide reagent.

  • Maleimide Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-5 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

  • Characterization:

    • Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

Application in Antibody-Drug Conjugates (ADCs)

This compound is utilized as a non-cleavable linker in the synthesis of ADCs. In this context, the maleimide group reacts with a thiol on the antibody, and the hydroxyl group is used to attach a cytotoxic drug, often through a series of intermediate steps.

A notable example is the use of a similar linker structure in the synthesis of a Gemcitabine-based ADC.[5][6][7] Gemcitabine is a nucleoside analog that, upon intracellular activation, inhibits DNA synthesis and induces apoptosis in cancer cells.[8][9][10][11][12]

ADC_Workflow cluster_synthesis ADC Synthesis Workflow Antibody Antibody (with Cysteine) Reduction Reduction of Disulfide Bonds (optional) Antibody->Reduction Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation Linker_Drug This compound-Drug Conjugate Linker_Drug->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: General workflow for ADC synthesis using a maleimide linker.

The resulting ADC can selectively target cancer cells that express a specific antigen recognized by the antibody. Upon binding and internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the cytotoxic payload to exert its therapeutic effect.

Gemcitabine_MoA cluster_cell Cancer Cell Gemcitabine Gemcitabine dCK Deoxycytidine Kinase (dCK) Gemcitabine->dCK dFdCMP Gemcitabine Monophosphate (dFdCMP) dCK->dFdCMP dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation into DNA DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibits Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Caption: Simplified mechanism of action of Gemcitabine.

Conclusion

This compound is a valuable tool in bioconjugation, enabling the creation of stable and functional biomolecular conjugates. Its mechanism of action, centered on the reliable Michael addition reaction with thiols, provides a robust method for linking molecules of interest to proteins and peptides. A thorough understanding of the reaction parameters and potential side reactions is essential for the successful design and synthesis of novel bioconjugates for therapeutic and diagnostic applications. The use of such linkers in the construction of ADCs highlights their significance in the development of next-generation targeted therapies.

References

An In-Depth Technical Guide to the Synthesis of N-(5-hydroxypentyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of N-(5-hydroxypentyl)maleimide, a valuable bifunctional linker molecule. The synthesis involves a two-step process commencing with the formation of the intermediate, N-(5-hydroxypentyl)maleamic acid, followed by a cyclodehydration reaction to yield the final product. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to aid in the understanding of the process.

Synthetic Pathway

The synthesis of this compound proceeds through a well-established two-step reaction sequence common for the preparation of N-substituted maleimides.

Step 1: Formation of N-(5-hydroxypentyl)maleamic acid

The initial step involves the nucleophilic acyl substitution reaction between the primary amine of 5-amino-1-pentanol (B144490) and maleic anhydride (B1165640). The amino group attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-substituted maleamic acid. This reaction is typically rapid and proceeds with high yield under mild conditions.

Step 2: Cyclodehydration to this compound

The second step is the intramolecular cyclization of the N-(5-hydroxypentyl)maleamic acid to form the stable five-membered maleimide (B117702) ring. This dehydration reaction is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate (B1210297).

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 5-Amino-1-pentanol 5-Amino-1-pentanol N-(5-hydroxypentyl)maleamic_acid N-(5-hydroxypentyl)maleamic_acid 5-Amino-1-pentanol->N-(5-hydroxypentyl)maleamic_acid + Maleic Anhydride (Solvent, Room Temp) Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->N-(5-hydroxypentyl)maleamic_acid This compound This compound N-(5-hydroxypentyl)maleamic_acid->this compound - H2O (Acetic Anhydride, NaOAc, Heat)

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of N-substituted maleimides and can be adapted for the specific preparation of this compound.

Step 1: Synthesis of N-(5-hydroxypentyl)maleamic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: To the stirred solution, add a solution of 5-amino-1-pentanol (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction: The reaction is typically exothermic and a precipitate of the maleamic acid may form. Stir the reaction mixture at room temperature for 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum to yield N-(5-hydroxypentyl)maleamic acid as a white solid. The yield for this step is generally quantitative.[1]

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, suspend the N-(5-hydroxypentyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.5 eq) in acetic anhydride (5-10 volumes).

  • Cyclization: Heat the mixture with stirring to 80-100 °C for 1-2 hours. The suspension should become a clear solution as the reaction progresses.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Maleimide Formation A Dissolve Maleic Anhydride in Solvent B Add 5-Amino-1-pentanol Solution A->B C Stir at Room Temperature (1-2h) B->C D Filter and Dry Product C->D E Suspend Maleamic Acid & NaOAc in Acetic Anhydride D->E Intermediate Product F Heat at 80-100°C (1-2h) E->F G Pour into Ice-Water F->G H Filter and Purify Product G->H

References

Navigating the Core Characteristics of N-(5-hydroxypentyl)maleimide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental properties of crosslinking agents is paramount to successful bioconjugation and the development of stable, effective therapeutics. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for N-(5-hydroxypentyl)maleimide, a key reagent in the field. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes general principles of maleimide (B117702) chemistry, data from analogous compounds, and detailed experimental protocols to empower researchers in their application of this important molecule.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing a maleimide group and a hydroxyl group, connected by a five-carbon alkyl chain. The maleimide moiety is highly reactive towards sulfhydryl groups (thiols) present in cysteine residues of proteins and peptides, forming stable covalent thioether bonds. This specific reactivity at a physiological pH range of 6.5-7.5 makes it a valuable tool for bioconjugation. The terminal hydroxyl group can be further functionalized, for example, by esterification, to attach other molecules of interest. The pentyl chain provides a flexible spacer arm, which can help to overcome steric hindrance during conjugation. This compound is notably used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs)[1].

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on its chemical structure and general knowledge of similar molecules, a qualitative solubility profile can be inferred. The presence of the polar hydroxyl group and the maleimide ring suggests some solubility in polar organic solvents and aqueous solutions.

SolventExpected SolubilityNotes
Water Sparingly soluble to solubleSolubility is expected to be pH-dependent. The pentyl chain may limit high aqueous solubility.
DMSO (Dimethyl Sulfoxide) SolubleThe longer pentyl chain enhances solubility in organic solvents like DMSO[2].
DMF (Dimethylformamide) SolubleOften used as a solvent for dissolving maleimide reagents before adding to aqueous reaction mixtures[3].
Ethanol, Methanol SolubleCommon organic solvents for compounds with moderate polarity.
PBS (Phosphate-Buffered Saline) Sparingly soluble to solubleSolubility may be limited, and stock solutions are often prepared in a water-miscible organic solvent like DMSO or DMF first.

Stability Characteristics

The stability of this compound is primarily dictated by the maleimide ring, which is susceptible to hydrolysis. This reaction becomes more pronounced at pH values above 7.5[3][4]. The hydrolysis of the maleimide ring opens it to form a non-reactive maleamic acid derivative, rendering the crosslinker inactive for conjugation to thiols.

ConditionStability ConsiderationKey Findings and Recommendations
pH The maleimide group is most stable at pH 6.5-7.5 for thiol conjugation[4]. At pH > 7.5, the rate of hydrolysis increases significantly[3][4]. The half-life of maleimide hydrolysis at pH 7.4 is estimated to be around 1-2 hours[2].For bioconjugation reactions, maintaining a pH between 6.5 and 7.5 is critical to favor the thiol-maleimide reaction over hydrolysis.
Temperature Elevated temperatures can accelerate the rate of hydrolysis.For long-term storage, it is recommended to store this compound at 4°C or, for extended periods, at -20°C. Stock solutions of other maleimides are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light[5].
Aqueous Solutions Maleimide reagents should be prepared immediately before use due to the potential for hydrolysis[4].Avoid storing this compound in aqueous buffers for extended periods. If a stock solution in an organic solvent is prepared, it should be equilibrated to room temperature before opening to prevent moisture condensation[4].
Light Some maleimide-containing compounds are light-sensitive.It is good practice to store this compound and its solutions protected from light.
Thiol-Maleimide Adduct Stability The resulting thioether bond from the conjugation of a maleimide to a thiol is generally stable. However, the succinimide (B58015) ring of the adduct can undergo hydrolysis (ring-opening) to form a more stable structure that is resistant to cleavage[6][7]. This ring-opening is slow for common maleimide conjugates but can be accelerated by electron-withdrawing N-substituents[6][7]. The thiol-maleimide linkage can also be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols[8][9].The stability of the conjugate is an important consideration in the design of ADCs and other bioconjugates. Hydrolysis of the succinimide ring in the conjugate can be a strategy to enhance long-term in vivo stability[6][7].

Experimental Protocols

Given the lack of specific published protocols for this compound, the following are detailed, representative methodologies for determining its solubility and stability, which can be adapted by researchers.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks, pipettes, and syringes with 0.22 µm filters

Methodology:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of PBS (e.g., 10 mg in 1 mL).

  • Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Prepare a series of dilutions of the filtered supernatant.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method. The maleimide group has a characteristic UV absorbance around 300 nm which disappears upon reaction[4].

  • The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Protocol 2: Stability-Indicating HPLC Method for Hydrolysis Study

Objective: To determine the hydrolysis rate and half-life of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

  • HPLC-grade water, acetonitrile, and other necessary mobile phase components

  • Thermostatically controlled water bath or incubator

  • HPLC system with a UV or PDA detector

  • Autosampler vials

Methodology:

  • Develop a stability-indicating HPLC method capable of separating the intact this compound from its hydrolysis products. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Initiate the stability study by diluting the stock solution into the pre-warmed buffers of different pH values to a final known concentration (e.g., 100 µg/mL).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution and immediately quench the degradation by dilution in the mobile phase or a suitable stabilizing solution.

  • Analyze the samples by HPLC to determine the concentration of the remaining intact this compound.

  • Plot the natural logarithm of the concentration of the intact compound versus time.

  • The pseudo-first-order degradation rate constant (k) is the negative of the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing Key Processes

To further aid in the understanding of the chemistry of this compound, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

MaleimideThiolConjugation cluster_reactants Reactants cluster_product Product Maleimide This compound Conjugate Stable Thioether Adduct Maleimide->Conjugate pH 6.5-7.5 Thiol Protein-SH (Thiol) Thiol->Conjugate

Caption: Maleimide-Thiol Conjugation Pathway.

MaleimideHydrolysis cluster_reactant Reactant cluster_product Product Maleimide This compound MaleamicAcid Maleamic Acid Derivative (Inactive) Maleimide->MaleamicAcid H₂O, pH > 7.5

Caption: Maleimide Hydrolysis Pathway.

StabilityWorkflow Prep Prepare Stock Solution of This compound Stress Incubate in Buffers of Varying pH and Temperature Prep->Stress Sample Withdraw Aliquots at Defined Time Points Stress->Sample Quench Quench Reaction (e.g., by dilution) Sample->Quench Analyze Analyze by Stability-Indicating HPLC Method Quench->Analyze Data Plot Concentration vs. Time and Calculate Degradation Rate Analyze->Data

Caption: Experimental Workflow for Stability Assessment.

References

The Role of N-(5-hydroxypentyl)maleimide as a Non-Cleavable ADC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker component, which connects the antibody and the drug, is critical to the safety and efficacy of an ADC. Non-cleavable linkers, which release the cytotoxic payload upon lysosomal degradation of the antibody, offer enhanced stability in circulation compared to their cleavable counterparts. This technical guide provides an in-depth overview of N-(5-hydroxypentyl)maleimide, a non-cleavable linker utilized in the development of ADCs. This document will cover the synthesis of the linker, its conjugation to antibodies, and the characterization of the resulting ADCs. While specific quantitative data for ADCs utilizing this compound is limited in publicly available literature, this guide will present representative data from ADCs employing similar non-cleavable maleimide-based linkers to illustrate the expected performance characteristics.

Introduction to Non-Cleavable Maleimide (B117702) Linkers in ADCs

Non-cleavable linkers are designed to remain intact during systemic circulation, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity.[1][2] The release of the drug from ADCs with non-cleavable linkers relies on the complete proteolytic degradation of the antibody within the lysosome of the target cancer cell.[3][4] This mechanism ensures that the active drug is liberated predominantly at the site of action.

Maleimide-based linkers are widely used in ADC development due to their specific reactivity towards thiol groups present in the cysteine residues of antibodies.[5][6] The Michael addition reaction between the maleimide and a thiol group forms a stable thioether bond under mild physiological conditions.[6] this compound is a type of non-cleavable linker that features a five-carbon alkyl chain, providing a spacer between the antibody and the drug, and a terminal hydroxyl group that can be used for further modifications if needed.

Synthesis of this compound

The synthesis of N-substituted maleimides, such as this compound, is typically achieved through a two-step process involving the reaction of maleic anhydride (B1165640) with a primary amine, followed by cyclodehydration.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(5-hydroxypentyl)maleamic acid

  • Maleic anhydride (1.0 equivalent) is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

  • A solution of 5-amino-1-pentanol (B144490) (1.0 equivalent) in the same solvent is added dropwise to the maleic anhydride solution at room temperature with stirring.

  • The reaction mixture is stirred for 1-2 hours at room temperature, during which a precipitate of N-(5-hydroxypentyl)maleamic acid is formed.

  • The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • The N-(5-hydroxypentyl)maleamic acid from the previous step is suspended in a mixture of acetic anhydride and a catalytic amount of sodium acetate.

  • The suspension is heated, for example on a steam bath, for approximately 30 minutes until the solid dissolves.

  • The reaction mixture is cooled to room temperature and then poured into ice-water to precipitate the this compound.

  • The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like cyclohexane (B81311) to yield the final product.

Synthesis_of_N_5_hydroxypentyl_maleimide maleic_anhydride Maleic Anhydride maleamic_acid N-(5-hydroxypentyl)maleamic acid maleic_anhydride->maleamic_acid Step 1: Acylation amino_pentanol 5-Amino-1-pentanol amino_pentanol->maleamic_acid final_product This compound maleamic_acid->final_product Step 2: Cyclodehydration acetic_anhydride Acetic Anhydride, Sodium Acetate acetic_anhydride->final_product

Figure 1: Synthesis of this compound.

Preparation of Antibody-Drug Conjugates

The conjugation of a drug to an antibody via this compound involves several steps: activation of the cytotoxic drug, conjugation to the linker, and finally, conjugation of the drug-linker construct to the antibody. More commonly, a drug payload is first functionalized with a thiol group, which then reacts with the maleimide linker that is attached to the antibody.

Experimental Protocol: Antibody-Drug Conjugation

Step 1: Antibody Preparation (Thiol Generation)

  • A monoclonal antibody (e.g., Trastuzumab) is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • To reduce the interchain disulfide bonds and generate free thiol groups, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is added in a controlled molar excess (e.g., 10-fold molar excess over the antibody).

  • The reaction is incubated for approximately 30 minutes at room temperature.

  • The excess TCEP and any small molecule byproducts are removed by purification, for example, using a desalting column.

Step 2: Drug-Linker Preparation

  • The cytotoxic drug is chemically modified to contain a reactive group that can be attached to the this compound linker. This often involves creating a drug derivative with a terminal thiol group.

  • The thiol-containing drug is then ready to be conjugated to the maleimide-functionalized antibody.

Step 3: Conjugation Reaction

  • A solution of the thiol-modified drug is added to the solution of the reduced antibody. The maleimide groups on the antibody react with the thiol groups on the drug. A typical molar ratio of drug-linker to antibody is between 5:1 and 10:1.

  • The reaction is incubated for 1-2 hours at room temperature with gentle mixing.

  • To cap any unreacted thiol groups on the antibody, a quenching agent like N-ethylmaleimide can be added.

  • The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker molecules and other impurities.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction of disulfide bonds TCEP TCEP (Reducing Agent) TCEP->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation drug Cytotoxic Drug activated_drug Thiol-modified Drug drug->activated_drug Chemical Modification activated_drug->conjugation purification Purification (e.g., SEC) conjugation->purification ADC Antibody-Drug Conjugate (ADC) purification->ADC

Figure 2: General workflow for ADC synthesis.

Characterization of ADCs with Non-Cleavable Maleimide Linkers

Comprehensive characterization of ADCs is essential to ensure their quality, consistency, and performance. Key parameters include the drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of different drug-loaded species.

Table 1: Representative DAR Values for ADCs with Non-Cleavable Maleimide Linkers *

ADC ConstructLinkerAverage DARReference
Trastuzumab-MCC-DM1MCC3.5[Kadcyla® prescribing information]
Anti-CD22-MC-MMAFMC3.8[PMID: 15510018]

*Note: Data presented is for ADCs with similar non-cleavable maleimide-based linkers (MCC: maleimidomethyl cyclohexane-1-carboxylate; MC: maleimidocaproyl) due to the lack of specific data for this compound.

In Vitro Cytotoxicity

The potency of an ADC is assessed through in vitro cytotoxicity assays against cancer cell lines that express the target antigen.

Table 2: Representative In Vitro Cytotoxicity of ADCs with Non-Cleavable Maleimide Linkers *

ADC ConstructCell LineTarget AntigenIC50 (ng/mL)Reference
Trastuzumab-MCC-DM1SK-BR-3 (human breast carcinoma)HER220-40[PMID: 18408025]
Anti-CD30-MC-MMAFL540cy (Hodgkin lymphoma)CD30~10[PMID: 15510018]

*Note: Data presented is for ADCs with similar non-cleavable maleimide-based linkers. IC50 values can vary depending on the cell line and assay conditions.

In Vivo Efficacy

The antitumor activity of ADCs is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunodeficient mice.

Table 3: Representative In Vivo Efficacy of ADCs with Non-Cleavable Maleimide Linkers *

ADC ConstructXenograft ModelDosing RegimenOutcomeReference
Trastuzumab-MCC-DM1KPL-4 (HER2+ breast cancer)10 mg/kg, single doseTumor regression[PMID: 18408025]
Anti-CD70-MC-MMAF786-O (renal cell carcinoma)3 mg/kg, Q4Dx3Tumor growth inhibition[PMID: 18632600]

*Note: Data presented is for ADCs with similar non-cleavable maleimide-based linkers.

Pharmacokinetics

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. The stability of the linker is a key determinant of the ADC's pharmacokinetic profile.

Table 4: Representative Pharmacokinetic Parameters of ADCs with Non-Cleavable Maleimide Linkers in Rats *

ADC ConstructClearance (mL/day/kg)Half-life (days)Reference
Trastuzumab-MCC-DM1~10~4[PMID: 23221831]
IgG-MC-MMAF8.55.2[PMID: 15510018]

*Note: Data presented is for ADCs with similar non-cleavable maleimide-based linkers. Pharmacokinetic parameters can vary depending on the animal model and the specific antibody.

Mechanism of Action and Signaling Pathways

The mechanism of action of an ADC with a non-cleavable linker like this compound is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The complex is then trafficked to the lysosome, where the antibody component is degraded by proteases, leading to the release of the cytotoxic drug still attached to the linker and a single amino acid residue. The liberated drug-linker-amino acid metabolite can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

ADC_Mechanism_of_Action ADC ADC ADC_Antigen_Complex ADC-Antigen Complex ADC->ADC_Antigen_Complex Antigen Tumor Cell Antigen Antigen->ADC_Antigen_Complex Internalization Internalization (Endocytosis) ADC_Antigen_Complex->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

Figure 3: Mechanism of action of a non-cleavable ADC.

Conclusion

This compound represents a valuable non-cleavable linker for the development of stable and effective antibody-drug conjugates. Its straightforward alkyl chain and reactive maleimide group allow for the secure attachment of cytotoxic payloads to antibodies. The resulting ADCs are designed to have high stability in circulation, with drug release being dependent on the lysosomal degradation of the antibody within the target cancer cells. While specific, detailed data on ADCs employing this compound are not widely available, the principles of its synthesis, conjugation, and expected performance can be understood from the extensive research on other non-cleavable N-alkyl maleimide linkers. Further studies documenting the in vitro and in vivo performance of ADCs specifically utilizing this compound will be beneficial for a more complete understanding of its potential in the development of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to the Core Principles of Maleimide-Thiol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics.

Core Principles of the Maleimide-Thiol Reaction

The Reaction Mechanism: Michael Addition

The maleimide-thiol reaction is a type of Michael addition, where a nucleophilic thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[2] The reaction is highly efficient and proceeds without a catalyst in polar solvents like water, DMSO, or DMF, as these solvents facilitate the formation of the reactive thiolate anion.[3] This process results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[2][4] The high reactivity of the maleimide is driven by the ring strain and the electron-withdrawing properties of its two adjacent carbonyl groups.[4][5]

G cluster_reactants Reactants cluster_product Product Maleimide Maleimide (Electrophile) TransitionState Nucleophilic Attack Maleimide->TransitionState Thiol Thiol-containing Molecule (R-SH) (Nucleophile) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Product Stable Thiosuccinimide Adduct (Thioether Bond) Thiolate->TransitionState TransitionState->Product Michael Addition

Core mechanism of the maleimide-thiol Michael addition reaction.
Kinetics and Critical Reaction Parameters

The success of the maleimide-thiol conjugation is highly dependent on several key parameters that influence the reaction kinetics.

  • pH: The pH of the reaction medium is the most critical factor. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[3][6][7] Below pH 6.5, the rate slows as the thiol group (R-SH) is predominantly protonated and less nucleophilic.[6] Above pH 7.5, the reaction of maleimides with primary amines (e.g., lysine (B10760008) residues) becomes a competing side reaction.[3][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][8] Furthermore, the rate of maleimide hydrolysis also increases at higher pH.[7][9]

  • Stoichiometry: The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.[6] An excess of the maleimide-containing reagent is often used to drive the reaction to completion.[6] For labeling proteins with dyes, a 10 to 20-fold molar excess of the maleimide is a common starting point.[6] However, the optimal ratio is system-dependent; for example, a 2:1 maleimide-to-thiol ratio was found to be optimal for the small peptide cRGDfK, whereas a 5:1 ratio was better for a larger nanobody, likely due to steric hindrance.[9][10]

  • Temperature and Time: The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[6] Lower temperatures slow the reaction rate, which may necessitate longer incubation times.[6] For small molecules, the reaction can be very rapid, with significant conjugation occurring within minutes.[6]

  • Solvent: The choice of solvent can influence the reaction mechanism and kinetics.[11] Polar aprotic solvents like DMSO and DMF are often used to dissolve maleimide reagents before adding them to the aqueous buffer containing the thiolated biomolecule.[1][10]

Stability and Side Reactions

While often described as forming a "stable" bond, the thiosuccinimide linkage has known stability issues that are critical to consider, especially for in vivo applications.

Reversibility and Thiol Exchange (Retro-Michael Reaction)

The thioether bond formed in the maleimide-thiol reaction is susceptible to a retro-Michael reaction, where the conjugate reverts to the original maleimide and thiol.[3][12] This is a significant challenge in vivo, as the released maleimide can then react with other abundant thiols, such as glutathione (B108866) or serum albumin.[7][13][14] This phenomenon, known as "payload migration," can lead to off-target toxicity and reduced therapeutic efficacy of antibody-drug conjugates (ADCs).[3][4]

Hydrolysis

Maleimides are susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[3][9] This reaction is accelerated at higher pH.[7] If hydrolysis occurs before the conjugation reaction, the maleimide is inactivated.[3] Conversely, if the thiosuccinimide product undergoes hydrolysis after conjugation, the resulting ring-opened structure is highly stable and no longer susceptible to the retro-Michael reaction.[3][15][16] This is a key strategy for stabilizing the linkage.

Other Side Reactions
  • Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of chemoselectivity.[3][7]

  • Thiazine (B8601807) Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, the conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][13] This side reaction is also pH-dependent, with the rate of formation increasing at basic pH.[2] Acetylation of the N-terminal cysteine can prevent this rearrangement.[2]

G cluster_side_reactions Potential Side Reactions Maleimide Maleimide Conjugate Thiosuccinimide Adduct Maleimide->Conjugate pH 6.5 - 7.5 Hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) Maleimide->Hydrolysis High pH / H₂O AmineReaction Reaction with Amines (e.g., Lysine, pH > 7.5) Maleimide->AmineReaction Primary Amine Thiol Thiol (R-SH) Thiol->Conjugate RetroMichael Retro-Michael Reaction (Thiol Exchange) Conjugate->RetroMichael Presence of other thiols RetroMichael->Maleimide

Key reactions and side reactions in maleimide-thiol chemistry.

Quantitative Data Summary

The following tables summarize key quantitative data related to the kinetics and stability of maleimide-thiol conjugates.

Table 1: pH Dependence of Maleimide Reactions

pH Range Primary Reaction Competing Reactions Rate Comparison (pH 7.0) Reference(s)
< 6.5 Slow thiol addition - Thiol reaction rate decreases [6]
6.5 - 7.5 Optimal Thiol Addition Minimal amine reaction; slow hydrolysis Thiol reaction is ~1,000x faster than amine reaction [3][8]

| > 7.5 | Thiol addition | Increased amine reaction; faster hydrolysis | Loss of chemoselectivity |[3][7] |

Table 2: Stability and Hydrolysis of Thiosuccinimide Adducts

Maleimide Type Condition Half-life (t½) of Hydrolysis Notes Reference(s)
N-Alkyl Thiosuccinimide pH 7.4, 37°C 27 hours Slower hydrolysis post-conjugation. [17]
N-Aryl Thiosuccinimide pH 7.4, 37°C 1.5 hours Electron-withdrawing groups accelerate hydrolysis. [17]
"Self-hydrolyzing" Maleimide Conjugate N/A 2.0 - 2.6 hours Designed for rapid hydrolysis to stabilize the linkage. [17]
Maleimidocaproyl ADC PBS, pH 7.4 >24 hours (no hydrolysis observed) Standard linkers show slow hydrolysis at neutral pH. [17]

| Maleimide-PEG ADC | BBS, pH 9.2, 37°C | ~14 hours (to completion) | Hydrolysis is significantly faster at alkaline pH. |[17] |

Table 3: Reversibility of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)

Adduct Condition Half-life of Conversion Notes Reference(s)
NEM-MPA 10 mM GSH, pH 7.4, 37°C 20 - 80 hours Demonstrates the retro-Michael reaction in a reducing environment. [18]
NEM-N-acetylcysteine 10 mM GSH, pH 7.4, 37°C 20 - 80 hours The rate of exchange can be tuned by the Michael donor's reactivity. [18]
Disulfide Bonds (for comparison) Similar conditions 8 - 45 minutes Maleimide-thiol adducts are significantly more stable than disulfides. [18][19]

(NEM: N-ethylmaleimide; MPA: 4-mercaptophenylacetic acid)

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody, which directs the drug to cancer cells expressing a specific antigen.[1] The maleimide-thiol reaction is frequently used to attach the drug payload to the antibody, often by targeting cysteine residues.[1][20] These cysteines can be naturally occurring (from reduced interchain disulfides) or engineered into the antibody backbone at specific sites to create a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1]

However, the in vivo instability of the thiosuccinimide linkage is a major hurdle.[14][21] To overcome this, strategies have been developed to promote the hydrolysis of the succinimide (B58015) ring after conjugation, creating a stable, irreversible linkage.[12][21] This can be achieved by using "self-hydrolyzing" maleimides that have adjacent basic groups to catalyze intramolecular hydrolysis, or by treating the ADC at a higher pH post-conjugation.[12][17]

cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody with Free Thiol (-SH) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker Maleimide-Drug Linker Linker->ADC Targeting ADC Binds to Tumor Antigen ADC->Targeting Systemic Circulation Internalization Internalization into Cancer Cell Targeting->Internalization Release Drug Release (e.g., Lysosomal Cleavage) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Conceptual pathway of an ADC using a maleimide-thiol linker.

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target thiols are present as disulfide bonds.

  • Protein Preparation: Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1]

  • Reducing Agent: Add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10] TCEP is preferred as it does not need to be removed before adding the maleimide.[6][22] If using a thiol-containing reducing agent like DTT, it must be removed (e.g., by dialysis or size-exclusion chromatography) before proceeding.[22]

  • Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[1]

Protocol 2: Maleimide-Thiol Conjugation
  • Maleimide Preparation: Immediately prior to use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as DMSO or DMF, to create a concentrated stock solution.[1][10] Aqueous solutions of maleimides should not be stored.[3]

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring.[1][10]

  • Incubation: Flush the reaction vial with an inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.[1]

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC to remove excess, unreacted maleimide and reducing agent.[1]

Protocol 3: Post-Conjugation Stabilization via Hydrolysis

To improve in vivo stability by preventing the retro-Michael reaction.

  • Confirmation: After purification, confirm the formation of the conjugate using appropriate analytical methods (e.g., HPLC, mass spectrometry).

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[7][17]

  • Incubation: Incubate at room temperature or 37°C, monitoring the progress of the ring-opening hydrolysis by mass spectrometry until complete.[17]

  • Neutralization: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[7]

start Start: Protein with Disulfide Bonds step1 1. Add TCEP Reductant (pH 7.0-7.5, RT, 30 min) start->step1 Reduction step3 3. Add Maleimide to Protein (10-20x molar excess) step1->step3 step2 2. Prepare Maleimide Stock in DMSO/DMF step2->step3 Conjugation step4 4. Incubate (RT for 2h or 4°C overnight) step3->step4 step5 5. Purify Conjugate (e.g., Size Exclusion Chromatography) step4->step5 Purification step6 6. (Optional) Induce Hydrolysis (Adjust pH to 8.5-9.0) step5->step6 Stabilization end End: Purified, Stable Conjugate step5->end step6->end

References

An In-depth Technical Guide to N-(5-hydroxypentyl)maleimide for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into protein conjugation, the selection of an appropriate linker is a critical step. N-(5-hydroxypentyl)maleimide stands out as a valuable tool, particularly for its role as a non-cleavable linker in the synthesis of stable bioconjugates like antibody-drug conjugates (ADCs).[1] This guide provides a foundational understanding of its chemistry, application, and the detailed protocols necessary for its successful implementation.

Core Principle: The Thiol-Maleimide Reaction

The foundation of this compound's utility lies in the highly efficient and selective reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group.[2][] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond.[2][] The thiol group is typically found on the cysteine residues of proteins and peptides. This specificity is a major advantage, as the reaction rate with thiols is approximately 1,000 times faster than with amines at a neutral pH.[2][]

Diagram 1: The thiol-maleimide Michael addition reaction.

Properties of this compound

This linker is characterized by three key components: the maleimide reactive group, a five-carbon (pentyl) spacer arm, and a terminal hydroxyl group. Each plays a distinct role.

  • Maleimide Group: The thiol-reactive moiety responsible for covalent bond formation.

  • Pentyl Spacer: Provides distance between the conjugated molecules, which can be crucial for maintaining the biological activity of the protein.

  • Hydroxyl Group: Enhances the hydrophilicity of the linker, which can improve the aqueous solubility of the final conjugate.

PropertyDescription
Linker Type Non-cleavable[1]
Reactive Group Maleimide
Target Functional Group Thiol (Sulfhydryl), primarily from Cysteine residues[4]
Optimal pH Range 6.5 - 7.5[2][]
Bond Formed Stable Thioether Bond[][5]
Key Feature Hydroxypentyl chain enhances hydrophilicity.
Table 1: Key Properties of this compound.

General Experimental Workflow

A typical protein conjugation experiment using this compound follows a structured workflow, from initial protein preparation to the final characterization of the purified conjugate.

G A 1. Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) B Optional: Reduce Disulfide Bonds (e.g., with TCEP for 30 min) A->B C 2. Prepare Maleimide Stock Solution (Anhydrous DMSO or DMF) B->C If needed D 3. Perform Conjugation Reaction (Add Maleimide to Protein, 10-20x excess) C->D E Incubate (2h at RT or Overnight at 4°C) D->E F 4. Purify the Conjugate (e.g., Size Exclusion Chromatography) E->F G 5. Characterize the Conjugate (e.g., HPLC, MS, Determine DOL) F->G

Diagram 2: General workflow for protein conjugation with maleimide.

Detailed Experimental Protocol

This protocol provides a general methodology for conjugating this compound to a thiol-containing protein.

4.1 Materials and Reagents

  • Protein containing accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[5][4]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)[4]

  • Purification System: Size-exclusion chromatography (e.g., G-25 column) or HPLC.[6][7]

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

4.2 Protein Preparation

  • Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[8][4]

  • Optional - Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bridges, they must be reduced to free thiols.

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4]

    • Incubate for 30-60 minutes at room temperature.[6]

    • Note: Do not use dithiothreitol (B142953) (DTT) unless it is subsequently removed by dialysis or desalting, as its free thiols will compete in the conjugation reaction.[4]

4.3 Maleimide Reagent Preparation

  • Allow the vial of this compound to warm to room temperature.

  • Prepare a stock solution (e.g., 10 mM) by dissolving the maleimide in anhydrous DMSO or DMF.[4][6] Vortex briefly to ensure it is fully dissolved.

  • This solution should be prepared fresh and used immediately, as maleimides are susceptible to hydrolysis in the presence of moisture.[6] Unused stock solution can be stored at -20°C for up to a month if prepared in anhydrous solvent.[4][6]

4.4 Conjugation Reaction

  • While gently stirring the protein solution, add the maleimide stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.[4][9] This ratio should be optimized for each specific protein.[4]

  • Incubate the reaction mixture. Typical incubation times are 2 hours at room temperature or overnight at 4°C.[4][9] The reaction should be protected from light if the conjugated molecule is light-sensitive.[4]

  • Optionally, the reaction can be quenched by adding a small molecule thiol like L-cysteine to react with any excess maleimide.

4.5 Purification of the Conjugate

  • Separate the protein conjugate from unreacted maleimide and other small molecules.[6]

  • Size-exclusion chromatography (gel filtration) is a common and effective method.[6]

  • Other methods like dialysis, HPLC, or FPLC can also be used.[8][7]

Characterization and Data Analysis

After purification, it is essential to characterize the conjugate to confirm success and determine the extent of labeling.

5.1 Determination of Degree of Labeling (DOL) The Degree of Labeling (DOL) is the average number of maleimide molecules conjugated to each protein molecule.[6] It can often be determined using UV-Vis spectrophotometry if the molecule attached to the maleimide has a distinct absorbance profile.

  • Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached molecule.[4][6]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.[4][9]

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)

    • The Correction Factor (CF) is the ratio of the attached molecule's absorbance at 280 nm to its absorbance at its λ_max.[4]

  • Calculate the DOL using the molar extinction coefficients of the protein and the attached molecule.

5.2 Other Characterization Methods

  • HPLC Analysis: Reverse-phase HPLC can separate the unconjugated protein, the conjugate, and free reagent, allowing for quantification and purity assessment.[10]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can confirm the covalent modification by showing an increase in the protein's molecular weight corresponding to the number of attached linkers.[11]

ParameterRecommended ConditionRationale / Notes
pH 6.5 - 7.5Optimal for thiol-specific reaction. Higher pH (>7.5) can lead to reaction with amines and maleimide hydrolysis.[10]
Temperature 4°C to 25°C (Room Temp)4°C is used for sensitive proteins to minimize degradation, requiring longer incubation.[10] RT allows for faster kinetics.[10]
Maleimide:Protein Ratio 10:1 to 20:1 (molar)A starting point for optimization.[4][9] The ideal ratio depends on the number of available cysteines.
Reaction Time 2 hours (RT) to Overnight (4°C)Should be optimized based on protein stability and reaction efficiency.[4][9]
Buffer Choice PBS, HEPES, TrisMust be free of extraneous thiol-containing compounds.[4]
Table 2: Summary of Recommended Reaction Conditions.

Stability and Applications

While the thioether bond formed is generally stable, the succinimide (B58015) ring can be susceptible to two main degradation pathways:

  • Hydrolysis: The ring can open via hydrolysis, especially at alkaline pH. While this deactivates any remaining maleimide, the hydrolyzed conjugate is actually more stable and less prone to the reverse reaction.[12][13]

  • Retro-Michael Reaction: The conjugation can be reversible, leading to a thiol-exchange reaction where the maleimide is transferred to another thiol-containing molecule, such as glutathione (B108866) in vivo.[13][14] This can be a significant issue for the stability of ADCs.[12][15] Strategies to improve stability include engineering the linker or inducing hydrolysis of the succinimide ring post-conjugation.[12][13]

The primary application of linkers like this compound is in the construction of Antibody-Drug Conjugates (ADCs). In an ADC, the linker tethers a potent cytotoxic drug to a monoclonal antibody, which directs the drug specifically to cancer cells.[2]

G cluster_ADC Antibody-Drug Conjugate (ADC) Structure Antibody Antibody (Targeting Moiety) Linker Linker (this compound) Antibody->Linker Cysteine Residue Drug Drug (Cytotoxic Payload) Linker->Drug

Diagram 3: Schematic of an ADC using a maleimide linker.

References

Methodological & Application

Step-by-Step Guide for Protein Labeling with N-(5-hydroxypentyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of proteins with N-(5-hydroxypentyl)maleimide. The protocol is designed for researchers in various fields, including proteomics, drug development, and molecular biology, who require site-specific modification of proteins through cysteine residues.

Introduction to this compound Labeling

This compound is a thiol-reactive reagent used for the covalent modification of proteins and other biomolecules. The maleimide (B117702) group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This reaction, a Michael addition, is efficient under mild, near-neutral pH conditions, making it ideal for use with sensitive biological samples.[1] The 5-hydroxypentyl linker provides a hydrophilic spacer arm, which can improve the aqueous solubility of the labeled protein and minimize steric hindrance, potentially preserving the protein's native conformation and function.

The primary application of this reagent is the site-specific labeling of proteins at cysteine residues. This can be used to introduce a variety of functionalities, including fluorescent dyes, biotin (B1667282) tags, or handles for further chemical modification. The stability of the resulting thioether linkage is a key advantage for applications requiring robustly labeled proteins.[2] However, it is important to note that the succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis, which can be beneficial as it renders the linkage irreversible and more stable against thiol-exchange reactions.[3][4]

Data Presentation

Table 1: Quantitative Parameters for Maleimide-Based Protein Labeling

This table summarizes typical quantitative data for protein labeling with maleimide reagents. The values provided are illustrative and may vary depending on the specific protein, buffer conditions, and the nature of the maleimide reagent.

ParameterTypical Value/RangeFactors Influencing the ParameterReference
Optimal pH Range 7.0 - 7.5Balances thiol reactivity with minimizing reaction with amines and maleimide hydrolysis.[5][5][6]
Recommended Molar Excess (Reagent:Protein) 10:1 to 20:1Protein concentration, number of available thiols, and reaction time. Higher excess can lead to non-specific labeling.[7][8][7][8]
Typical Reaction Time 2 hours at room temperature or overnight at 4°CTemperature, pH, and reactivity of the specific cysteine residue.[9][10][9][10]
Labeling Efficiency 50% - 95%Accessibility of cysteine residues, reduction of disulfide bonds, and reaction conditions.[11][11][12]
Degree of Labeling (DOL) 1 - 8 labels per antibody (typical for antibodies)Molar excess of the labeling reagent and the number of available cysteine residues.[6][13][6][13]
Stability of Thioether Bond High; susceptible to retro-Michael additionStabilized by hydrolysis of the succinimide ring. N-aryl maleimides show enhanced stability.[14][15][14][15]

Experimental Protocols

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds

This protocol describes the preparation of the protein sample for labeling, including an optional step for reducing disulfide bonds to expose cysteine thiols.

Materials:

  • Protein of interest

  • Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Inert gas (e.g., nitrogen or argon)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in degassed PBS to a final concentration of 1-10 mg/mL.[9]

  • Optional Step for Disulfide Bond Reduction:

    • If the protein contains disulfide bonds that mask the target cysteine residues, a reduction step is necessary.

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.

    • Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.

    • Note: Dithiothreitol (DTT) is not recommended as it contains thiol groups that will compete with the protein for reaction with the maleimide. If DTT must be used, it must be removed by dialysis or a desalting column prior to adding the maleimide reagent.

  • If a reducing agent was used, remove the excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.2-7.5.

Protocol 2: Labeling of Protein with this compound

This protocol details the procedure for reacting the prepared protein with this compound.

Materials:

  • Reduced protein solution from Protocol 1

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (degassed PBS, pH 7.2-7.5)

Procedure:

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The hydroxyl group of this compound may also allow for dissolution in aqueous buffers, which should be tested for the specific application.

    • Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.

    • Flush the reaction vial with an inert gas, seal, and protect from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as L-cysteine or N-acetylcysteine can be added to a final concentration of approximately 1 mM.

    • Incubate for an additional 15-30 minutes.

Protocol 3: Purification of the Labeled Protein

This protocol describes the removal of unreacted this compound and other small molecules from the labeled protein.

Materials:

  • Labeled protein solution from Protocol 2

  • Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration)

  • Storage buffer (e.g., PBS with stabilizers)

Procedure:

  • Purify the labeled protein from the unreacted maleimide reagent using a desalting column, size-exclusion chromatography, dialysis, or a spin filtration device.[9]

  • Equilibrate the chosen purification system with the desired storage buffer.

  • Apply the reaction mixture to the purification system and collect the fractions containing the labeled protein.

  • Pool the fractions containing the purified labeled protein.

Protocol 4: Determination of the Degree of Labeling (DOL)

This protocol outlines a spectrophotometric method to determine the average number of maleimide labels per protein molecule. This protocol assumes the maleimide reagent itself does not have a significant absorbance at 280 nm. If a fluorescent maleimide is used, the absorbance of the dye must be taken into account.

Materials:

  • Purified labeled protein solution

  • Spectrophotometer

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280).

  • The concentration of the labeled protein can be calculated using the Beer-Lambert law:

    • Protein Concentration (M) = A280 / (ε_protein * path length)

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • To quantify the number of maleimide groups, a reverse assay can be performed by reacting the labeled protein with a known excess of a thiol-containing compound and then measuring the remaining unreacted thiols using a reagent like Ellman's reagent (DTNB).[16]

  • Alternatively, if a fluorescent maleimide is used, the DOL can be calculated by measuring the absorbance at 280 nm and the maximum absorbance of the fluorophore.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Start: Protein Solution (1-10 mg/mL in PBS, pH 7.2-7.5) reduce Optional: Reduce Disulfide Bonds (10-100x TCEP, 20-30 min) start->reduce If necessary desalting_check add_maleimide Add this compound (10-20x molar excess) start->add_maleimide desalt1 Remove Excess Reducing Agent (Desalting Column) reduce->desalt1 incubate Incubate (2h @ RT or O/N @ 4°C) add_maleimide->incubate quench Optional: Quench Reaction (e.g., L-cysteine) incubate->quench purify Purify Labeled Protein (SEC, Dialysis, or Spin Filtration) quench->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze end End: Purified Labeled Protein analyze->end

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activates growth_factor Growth Factor growth_factor->receptor Binds raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates labeled_erk Labeled ERK (e.g., with fluorescent maleimide) erk->labeled_erk Can be labeled to study translocation transcription_factor Transcription Factor (e.g., c-Myc, Elk-1) erk->transcription_factor Translocates & Phosphorylates gene_expression Gene Expression (Proliferation, Differentiation) transcription_factor->gene_expression Regulates

Caption: Simplified MAPK/ERK signaling pathway, a target for studies using labeled proteins.

References

Application Notes and Protocols for N-(5-hydroxypentyl)maleimide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody and the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. N-(5-hydroxypentyl)maleimide is a non-cleavable linker utilized in the development of ADCs. Its maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups on the antibody, typically from cysteine residues, to form a stable thioether bond. The pentyl chain provides spacing between the antibody and the drug, and the terminal hydroxyl group can be used for the attachment of the cytotoxic payload.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. Due to the limited availability of specific data for this compound, the quantitative data and certain protocol specifics presented here are representative examples derived from studies on similar non-cleavable N-alkyl maleimide-based ADCs.

Data Presentation

Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

The following table summarizes typical results for the conjugation of a maleimide linker to a reduced monoclonal antibody. These values are illustrative and will vary depending on the specific antibody, drug-linker, and reaction conditions.

ParameterValueMethod of Determination
Target DAR 4N/A
Achieved Average DAR 3.5 - 4.5Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency >90%UV-Vis Spectroscopy, LC-MS
Unconjugated Antibody <5%HIC, Reverse Phase-HPLC
Aggregates <2%Size Exclusion Chromatography (SEC)
Table 2: Representative In Vitro Stability of a Non-Cleavable Maleimide ADC

This table illustrates the stability of an ADC with a non-cleavable maleimide linker in human plasma, which is crucial for ensuring the ADC remains intact until it reaches the target cell.

Time Point% Intact ADC RemainingAssay Condition
0 hours 100%Human Plasma at 37°C
24 hours ~95%Human Plasma at 37°C
72 hours ~90%Human Plasma at 37°C
168 hours (7 days) ~85%Human Plasma at 37°C
Table 3: Representative In Vitro Cytotoxicity of a Non-Cleavable Maleimide ADC

The cytotoxic potential of an ADC is typically evaluated against cancer cell lines that express the target antigen. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cells.

Cell LineTarget Antigen ExpressionIC50 (ng/mL)Assay
SK-BR-3 High HER215 - 50MTT Assay (72h incubation)
NCI-N87 High HER220 - 60MTT Assay (72h incubation)
MDA-MB-231 Low/Negative HER2>1000MTT Assay (72h incubation)

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4, degassed

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).

  • Add the reducing agent to the mAb solution at a molar ratio of 2-5 moles of reducing agent per mole of mAb. The exact ratio needs to be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 4).

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute with the reaction buffer.

  • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

  • Optionally, determine the number of free thiol groups per antibody using Ellman's reagent.

Protocol 2: Conjugation of this compound-Drug to Reduced Antibody

This protocol outlines the conjugation of the maleimide-activated drug to the reduced antibody. It is assumed that the cytotoxic drug has been pre-functionalized with the this compound linker.

Materials:

  • Reduced monoclonal antibody (from Protocol 1)

  • This compound-drug conjugate dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.4, degassed

  • Quenching solution: N-acetylcysteine (NAC) or L-cysteine solution (10 mM in reaction buffer)

Procedure:

  • To the solution of the reduced antibody, add the this compound-drug conjugate solution. The molar excess of the drug-linker is typically 1.5 to 3-fold over the available thiol groups. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring, protected from light.

  • Quench the reaction by adding a 2 to 5-fold molar excess of the quenching solution over the initial amount of drug-linker. Incubate for an additional 20-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC from unreacted drug-linker and quenching agent, followed by characterization.

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Characterization instruments: UV-Vis spectrophotometer, HIC-HPLC system, LC-MS system, SEC-HPLC system

Procedure:

  • Purification:

    • Purify the crude ADC using SEC or TFF to remove small molecule impurities. The mobile phase should be a formulation buffer suitable for the stability of the ADC (e.g., histidine buffer, pH 6.0).

  • Characterization:

    • Concentration Measurement: Determine the final concentration of the purified ADC using UV-Vis spectrophotometry at 280 nm.

    • Drug-to-Antibody Ratio (DAR) Determination: Analyze the ADC by Hydrophobic Interaction Chromatography (HIC). The different drug-loaded species will separate based on hydrophobicity, allowing for the calculation of the average DAR.

    • Molecular Weight Confirmation: Use LC-MS analysis under reducing and/or non-reducing conditions to confirm the covalent attachment of the drug-linker to the antibody chains.

    • Aggregate Analysis: Assess the level of aggregation in the final ADC product using Size Exclusion Chromatography (SEC).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to evaluate the potency of the newly synthesized ADC.[1]

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC solution (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_testing In Vitro Testing mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free -SH) mAb->reduced_mAb Reduction (TCEP/DTT) crude_ADC Crude ADC reduced_mAb->crude_ADC drug_linker This compound-Drug drug_linker->crude_ADC purified_ADC Purified ADC crude_ADC->purified_ADC Purification (SEC/TFF) characterization DAR (HIC) MW (LC-MS) Aggregates (SEC) purified_ADC->characterization Characterization cytotoxicity Cytotoxicity Assay (IC50) purified_ADC->cytotoxicity

Caption: Experimental workflow for ADC development.

signaling_pathway cluster_cell Target Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC receptor Target Antigen ADC->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking degradation Antibody Degradation lysosome->degradation 4. Proteolytic Degradation payload Drug-linker-amino acid degradation->payload 5. Payload Release cell_death Cell Death (Apoptosis) payload->cell_death 6. Cytotoxicity

Caption: Mechanism of action for a non-cleavable ADC.

References

Application Notes and Protocols for Fluorescent Dye Conjugation Using Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of proteins, peptides, and other targets. Maleimide-based chemistry is a widely employed strategy for this purpose, offering high selectivity for the thiol groups of cysteine residues within proteins.[1][2] This document provides a detailed protocol for the conjugation of fluorescent dyes activated with a maleimide (B117702) group to thiol-containing molecules. The reaction proceeds via a Michael addition, forming a stable thioether bond.[2]

The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from reagent preparation to post-conjugation analysis.

Chemical Principle of Maleimide-Thiol Conjugation

Maleimides are electrophilic compounds that react specifically with the sulfhydryl (thiol) groups of cysteine residues at a pH range of 6.5-7.5.[3] This reaction is highly efficient and results in the formation of a stable covalent bond.[2] It is crucial to note that disulfide bonds between cysteine residues are unreactive towards maleimides and must be reduced to free thiols prior to conjugation.[1][4]

Experimental Protocols

This section details the necessary steps for successful fluorescent dye conjugation, including the preparation of reagents, the conjugation reaction, and the purification of the final product.

Materials and Reagents
ReagentPurposeRecommended Supplier (Example)
Thiol-containing BiomoleculeThe protein, peptide, or other molecule to be labeled.N/A
Maleimide-activated Fluorescent DyeThe fluorescent label to be conjugated.Lumiprobe, Tocris, Thermo Fisher
Anhydrous Dimethyl Sulfoxide (DMSO)Solvent for dissolving the maleimide-activated dye.[1]Sigma-Aldrich
or Dimethylformamide (DMF)
Conjugation BufferPhosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5.[1] Avoid buffers containing thiols.MilliporeSigma
Reducing Agent (optional)Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.[4]Thermo Fisher Scientific
Purification ColumnGel filtration column (e.g., Sephadex G-25) or spin desalting column.[5]GE Healthcare, Thermo Fisher
Step 1: Preparation of the Thiol-Containing Biomolecule
  • Dissolve the protein or other thiol-containing molecule in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[1][4] A typical protein concentration is between 1-10 mg/mL.[1]

  • Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through the solution. This is important as thiols can be sensitive to oxidation.

  • Optional (if disulfide bonds are present): To reduce disulfide bonds, add a 10-100 molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the reaction.[6]

Step 2: Preparation of the Maleimide-Activated Dye Solution
  • Prepare a 10 mM stock solution of the maleimide-activated fluorescent dye in anhydrous DMSO or DMF. This should be done immediately before use, as the maleimide group can hydrolyze in the presence of moisture.[5]

  • Vortex the solution briefly to ensure the dye is fully dissolved. Unused stock solution can be stored at -20°C in the dark for up to a month, but fresh preparation is recommended.

Step 3: The Conjugation Reaction
  • Add the maleimide-dye solution to the thiol-containing biomolecule solution. A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein. This ratio may need to be optimized for each specific protein and desired degree of labeling.[7]

  • Gently mix the reaction solution.

  • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[4]

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[4]

Step 4: Purification of the Fluorescently Labeled Conjugate
  • After the incubation period, it is crucial to remove the unreacted dye.[8]

  • The most common method for purification is gel filtration chromatography using a column like Sephadex G-25.[5] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.[5]

  • Other suitable purification methods include spin desalting columns, dialysis, HPLC, or FPLC, depending on the scale of the reaction and the properties of the conjugate.[8]

Step 5: Characterization and Storage
  • The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.

  • The corrected protein absorbance is calculated using the following formula to account for the dye's absorbance at 280 nm:

    • A280c = A280 - (Amax × CF)

    • Where A280c is the corrected absorbance at 280 nm, Amax is the absorbance at the dye's maximum wavelength, and CF is the correction factor for the specific dye.

  • For short-term storage, the purified conjugate can be kept at 2-8°C in the dark for up to a week.[8] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[8]

Quantitative Data Summary

The optimal conditions for conjugation can vary depending on the specific biomolecule and fluorescent dye used. The following table summarizes typical reaction parameters.

ParameterRecommended Range/ValueReference(s)
Biomolecule Concentration 1 - 10 mg/mL[1]
Conjugation Buffer pH 7.0 - 7.5[1]
Molar Ratio (Dye:Protein) 10:1 to 20:1 (starting point, requires optimization)
Reaction Temperature Room Temperature or 4°C[4]
Reaction Time 2 hours to overnight[4]
Reducing Agent (TCEP) 10-100 molar excess

Visualizations

Signaling Pathway: Thiol-Maleimide Conjugation

Thiol Thiol Group (-SH on Cysteine) Thioether Stable Thioether Bond (Fluorescently Labeled Product) Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide Group (on Fluorescent Dye) Maleimide->Thioether cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage Prep_Protein Prepare Thiol-Containing Biomolecule (pH 7.0-7.5) Mix Mix Biomolecule and Dye (10:1 to 20:1 molar ratio) Prep_Protein->Mix Prep_Dye Prepare Maleimide-Dye Stock Solution (in DMSO/DMF) Prep_Dye->Mix Incubate Incubate (2h at RT or overnight at 4°C) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Characterize Conjugate (e.g., Degree of Labeling) Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

References

Application Notes and Protocols for N-(5-hydroxypentyl)maleimide Reaction with Cysteine Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-hydroxypentyl)maleimide is a thiol-reactive crosslinker commonly employed in bioconjugation to selectively label proteins, peptides, and other biomolecules at cysteine residues. The maleimide (B117702) moiety reacts with the sulfhydryl (thiol) group of a cysteine side chain via a Michael addition reaction, forming a stable thioether bond.[1][2] This specific and efficient reaction proceeds under mild physiological conditions, making it a valuable tool for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and the creation of targeted therapies.[3][4] The presence of the 5-hydroxypentyl linker provides a hydrophilic spacer arm, which can improve the solubility of the labeled biomolecule and potentially reduce steric hindrance.

This document provides detailed application notes and experimental protocols for the reaction of this compound with cysteine side chains.

Reaction Mechanism and Specificity

The reaction between the maleimide group of this compound and the thiol group of a cysteine residue is highly chemoselective within a specific pH range.[3] The reaction is a Michael addition, where the nucleophilic thiol attacks the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage.[1]

At a pH of approximately 7.0, the reaction with thiols is about 1,000 times faster than the reaction with amines, ensuring high specificity for cysteine residues over other nucleophilic amino acid side chains like lysine (B10760008).[1] It is crucial to control the pH to maintain this selectivity, as at pH values above 7.5, the reactivity of primary amines towards the maleimide group increases, which can lead to non-specific labeling.[5]

Key Reaction Parameters

The efficiency and specificity of the conjugation reaction are influenced by several critical parameters that must be carefully controlled.

ParameterRecommended ConditionsRationale
pH 6.5 - 7.5Optimal for selective reaction with thiols. Below pH 6.5, the reaction rate is significantly reduced due to protonation of the thiol group. Above pH 7.5, the risk of side reactions with amines (e.g., lysine residues) increases.
Temperature Room temperature (20-25°C) or 4°CRoom temperature incubation for 2 hours is typically sufficient. For more sensitive proteins, the reaction can be performed overnight at 4°C to minimize potential degradation.[6][7]
Buffer Phosphate-buffered saline (PBS), Tris, or HEPESThese buffers are non-nucleophilic and maintain the desired pH range. Buffers containing thiols (e.g., DTT) must be avoided as they will compete with the cysteine residues for the maleimide.[2][6]
Stoichiometry (Molar Ratio) 10-20 fold molar excess of maleimide to proteinA molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein and application.[5][6][7]
Solvent for Maleimide Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)This compound should be dissolved in a minimal amount of organic solvent before being added to the aqueous reaction buffer to prevent precipitation.[2][4]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound.

Materials:

  • Protein containing accessible cysteine residues

  • This compound

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed[5][6]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[2][6]

  • Anhydrous DMF or DMSO[4]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2][6]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[1][6] Incubate for 20-30 minutes at room temperature.[6] TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the addition of the maleimide.[1]

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[6][7] Vortex briefly to ensure it is fully dissolved.[5]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.[5][6] Add the maleimide solution dropwise while gently stirring or vortexing.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6][7] If the conjugated molecule is light-sensitive, protect the reaction from light.[6]

  • Purification:

    • Remove the excess, unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[2]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and, if applicable, at the maximum absorbance of the conjugated molecule.[6][7]

    • For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[5][7] Adding 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) can also prevent denaturation and microbial growth during storage at 4°C.[5][7]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

To determine the number of available cysteine residues for conjugation, the following protocol using Ellman's Reagent (DTNB) can be performed before and after the labeling reaction.

Materials:

  • Protein sample

  • Ellman's Reagent Solution (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Reaction Buffer (as in Protocol 1)

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Sample Preparation: Dilute the protein sample to be tested in the reaction buffer.

  • Reaction: To a defined volume of the diluted protein sample, add the Ellman's Reagent Solution.

  • Measurement: Incubate for a short period and measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of free thiols in the sample by comparing the absorbance to the standard curve.

Stability of the Thioether Conjugate

The thioether bond formed between the maleimide and the cysteine thiol is generally considered stable.[1] However, it can be susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols.[8][9] The stability of the conjugate can be influenced by the N-substituent on the maleimide. While N-alkyl-substituted maleimides form relatively stable adducts, hydrolysis of the succinimide (B58015) ring to the corresponding succinamic acid can further stabilize the conjugate against the retro-Michael reaction.[8][10] This hydrolysis is often a slow process for N-alkyl maleimides.[10]

Visualizations

Caption: Reaction of this compound with a cysteine residue.

Experimental_Workflow A Protein Preparation (Dissolve in degassed buffer) B Optional: Reduction of Disulfides (Add TCEP, incubate 20-30 min) A->B D Conjugation Reaction (Add maleimide to protein, incubate) A->D If no reduction needed B->D C Prepare Maleimide Stock Solution (10 mM in DMF or DMSO) C->D E Purification (Size-exclusion chromatography) D->E F Characterization & Storage E->F

Caption: Workflow for protein labeling with this compound.

References

Application Notes and Protocols for N-(5-hydroxypentyl)maleimide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-hydroxypentyl)maleimide is a non-cleavable linker utilized in the synthesis of bioconjugates, most notably in the development of antibody-drug conjugates (ADCs).[1][2][3] The maleimide (B117702) moiety provides a reactive site for selective conjugation to thiol groups (-SH), commonly found in cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond under mild, physiological conditions.[4] The 5-hydroxypentyl spacer offers a hydrophilic linker arm that can influence the solubility and steric accessibility of the conjugated molecule. These application notes provide detailed protocols for the conjugation of this compound to thiol-containing biomolecules, methods for purification and characterization, and a discussion on the stability of the resulting conjugate.

Key Features of Maleimide-Thiol Conjugation:

  • High Selectivity: The maleimide group exhibits high reactivity towards sulfhydryl groups at a pH range of 6.5-7.5, with minimal cross-reactivity with other functional groups like amines under these conditions.[4]

  • Mild Reaction Conditions: The conjugation can be performed at room temperature or 4°C in aqueous buffers, preserving the integrity of sensitive biomolecules.

  • Stable Thioether Bond: The resulting covalent bond is generally stable, although considerations for its long-term stability in biological environments are discussed below.

Data Presentation

Table 1: General Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionExpected Efficiency
pH 6.5 - 7.5High
Temperature 4°C to Room Temperature (25°C)Dependent on biomolecule stability
Reaction Time 30 minutes to overnightOptimization required
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)High, but requires optimization
Buffer Phosphate, Tris, HEPES (thiol-free)High

Table 2: Stability of Maleimide-Thiol Conjugates

ConditionPotential IssueMitigation StrategyReference
Physiological Thiol Concentration (e.g., Glutathione) Retro-Michael addition leading to deconjugation.Hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid. N-aryl maleimides show increased stability.[5][6][7]
Alkaline pH (>8.0) Hydrolysis of the maleimide ring, rendering it unreactive.Maintain pH in the optimal range of 6.5-7.5 during conjugation.
Sample Preparation for Proteomics Oxidation and hydrolysis of maleimide-alkylated peptides.Use of thioglycolic acid during gel electrophoresis and maintaining a neutral pH during proteolytic digestion.[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein

This protocol provides a general method for labeling a protein with this compound. Optimization is recommended for each specific protein and application.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., desalting column, size-exclusion chromatography column)

  • Spectrophotometer

  • HPLC system (for characterization)

Procedure:

  • Protein Preparation: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: If using dithiothreitol (B142953) (DTT) as the reducing agent, it must be removed prior to adding the maleimide, as it contains a thiol group.

  • This compound Stock Solution Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex to ensure it is fully dissolved.

  • Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired maleimide:protein molar ratio. A 10-20 fold molar excess is a good starting point. Add the maleimide solution dropwise while gently stirring. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time should be determined empirically.

  • Purification of the Conjugate: a. After the incubation period, remove the excess, unreacted this compound to stop the reaction. b. Purification can be achieved using a desalting column for rapid buffer exchange or by size-exclusion chromatography (SEC) for higher resolution separation of the conjugate from unreacted maleimide. Dialysis or HPLC can also be employed.[4]

  • Characterization of the Conjugate: a. Degree of Labeling (DOL): The ratio of maleimide molecules conjugated per protein can be estimated using UV-Vis spectrophotometry if the maleimide-containing molecule has a distinct chromophore. For this compound itself, this is not applicable. Alternatively, mass spectrometry can be used to determine the mass shift upon conjugation. b. HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to confirm the formation of the conjugate and assess its purity. The conjugate will have a different retention time compared to the unconjugated protein and the free maleimide.

  • Storage of the Conjugate: a. For short-term storage (up to one week), store the purified conjugate at 4°C, protected from light. b. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C. Adding a stabilizer such as bovine serum albumin (BSA) at 5-10 mg/mL can also prevent denaturation.

Protocol 2: Synthesis of a Gemcitabine-N-(5-hydroxypentyl)maleimide Silyl (B83357) Ether Conjugate

This protocol is based on the synthesis of a gemcitabine-silyl ether-maleimide complex for ADC development.[9]

Materials:

  • This compound

  • Dichlorodiisopropylsilane

  • Gemcitabine (B846) hydrochloride

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

Procedure:

  • Synthesis of the Maleimide-Silane Intermediate: a. In an anhydrous environment, react this compound with dichlorodiisopropylsilane at a low temperature. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, NMR).

  • Conjugation to Gemcitabine: a. Add the resulting maleimide-silane intermediate to a solution of gemcitabine hydrochloride in the presence of a base to neutralize the HCl. b. Allow the reaction to proceed for several hours, monitoring for the formation of the desired gemcitabine silyl ether maleimide complex.

  • Purification: a. Purify the final product using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization: a. Confirm the structure of the final conjugate using techniques such as NMR spectroscopy and mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization & Storage protein_prep Protein Preparation (1-10 mg/mL in degassed buffer) disulfide_reduction Optional: Disulfide Reduction (TCEP, 30-60 min) protein_prep->disulfide_reduction conjugation Conjugation Reaction (Maleimide:Thiol = 10:1 to 20:1) (2h @ RT or overnight @ 4°C) protein_prep->conjugation disulfide_reduction->conjugation maleimide_prep Maleimide Stock Preparation (10 mM in DMSO/DMF) maleimide_prep->conjugation purification Purification (Desalting, SEC, HPLC, or Dialysis) conjugation->purification characterization Characterization (HPLC, Mass Spec) purification->characterization storage Storage (4°C short-term, -20/-80°C long-term) characterization->storage

Caption: Experimental workflow for this compound conjugation.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) (this compound linker) antigen Target Antigen adc->antigen 1. Binding cancer_cell Cancer Cell endosome Endosome antigen->endosome 2. Internalization lysosome Lysosome (Low pH) endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Linker Stability (Drug release at low pH) cell_death Cell Death (Apoptosis) drug_release->cell_death 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Application Notes: N-(5-hydroxypentyl)maleimide and its Analogs in Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Maleimide (B117702) Chemistry

Maleimide-based chemistry is a cornerstone of bioconjugation, prized for its ability to create stable, covalent linkages between molecules. The primary reaction involves the highly efficient and selective Michael addition of a thiol group (sulfhydryl, -SH), commonly found in the cysteine residues of proteins and peptides, to the double bond of the maleimide ring.[1][2][3] This reaction proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) with high chemoselectivity, minimizing unwanted side reactions with other functional groups like amines or hydroxyls.[1][4] The resulting thioether bond is generally stable, making it an ideal strategy for robustly anchoring biomolecules onto surfaces for a wide range of applications, from diagnostics to targeted therapeutics.[2][4]

N-(5-hydroxypentyl)maleimide is a heterobifunctional linker. The maleimide group serves as the reactive handle for thiol-containing molecules, while the terminal hydroxyl group can be used for attachment to activated surfaces or to simply provide a hydrophilic spacer arm, improving the solubility and reducing non-specific binding of the functionalized surface.

Principle of Surface Functionalization

Surface functionalization using maleimide chemistry typically follows a two-step process. First, a surface (e.g., a nanoparticle, biosensor chip, or polymeric material) is modified to present maleimide groups. Second, a thiol-containing molecule of interest (e.g., protein, peptide, or drug) is introduced and covalently couples to the surface via the maleimide-thiol reaction.

The core reaction is the nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide ring, forming a stable thiosuccinimide linkage.[3]

cluster_reactants Reactants cluster_product Product Surface Surface-Linker-Maleimide Conjugate Surface-Linker-S-Biomolecule (Stable Thioether Bond) Biomolecule Biomolecule-SH (Thiol) Biomolecule->Conjugate Michael Addition pH 6.5-7.5

Caption: Maleimide-Thiol Michael Addition Reaction.

Key Applications

The versatility of maleimide-based linkers has led to their adoption in numerous advanced applications:

  • Targeted Drug Delivery: Polymeric nanoparticles, such as those made from poly(D,L-lactide-co-glycolide) (PLGA), can be functionalized with maleimide groups to attach targeting ligands.[5][6] For example, cRGD peptides, which target αvβ3 integrins overexpressed on tumor cells, can be conjugated to nanoparticles to enhance their accumulation at tumor sites.[5]

  • Immobilization of Biomolecules: Enzymes, antibodies, and other proteins can be stably immobilized on surfaces for applications in biocatalysis and diagnostics.[7] This covalent attachment prevents leaching of the biomolecule and allows for repeated use.

  • Biosensor and Microarray Development: Maleimide chemistry is used to attach capture probes (e.g., peptides, antibodies, or nucleic acids) to the surface of biosensor chips or microarray slides.[8][9] This site-specific immobilization ensures that the active regions of the biomolecules are accessible for binding events.

  • Functionalization of Nanomaterials: Gold nanoparticles (AuNPs) and other inorganic nanomaterials are frequently modified using maleimide-terminated linkers, often involving a PEG spacer (polyethylene glycol) to improve stability and biocompatibility.[8][10] These functionalized nanoparticles are used in bioanalysis, imaging, and nanomedicine.[10]

Quantitative Data Summary

The efficiency and success of maleimide-thiol conjugation are dependent on key reaction parameters. The following tables summarize critical quantitative data derived from literature.

Table 1: Optimal Reaction Conditions

Parameter Optimal Range/Value Rationale Citations
pH 6.5 - 7.5 Maximizes thiol reactivity while minimizing maleimide hydrolysis and reaction with amines. [1][2][3]
Temperature Room Temperature (20-25°C) Sufficient for rapid reaction; avoids denaturation of sensitive biomolecules. [6][11]
Maleimide:Thiol Molar Ratio 2:1 to 5:1 A slight excess of maleimide ensures complete reaction of the thiol-containing ligand. [6]

| Solvent | Aqueous Buffers (e.g., HEPES, PBS) | Mimics physiological conditions and is compatible with most biomolecules. Polar solvents facilitate the reaction. |[1][11] |

Table 2: Performance Metrics for Surface Conjugation

Application Example Ligand Conjugation Efficiency Reaction Time Citations
cRGDfK peptide on PLGA Nanoparticles cRGDfK 84 ± 4% 30 minutes [6]

| 11A4 Nanobody on PLGA Nanoparticles | 11A4 Nanobody | 58 ± 12% | 2 hours |[6] |

Experimental Protocols

The following are generalized protocols for the surface functionalization of a substrate using a maleimide-terminated linker and subsequent conjugation of a thiol-containing biomolecule.

Protocol 1: Activation of Amine-Coated Surfaces with a Maleimide Linker

This protocol describes the functionalization of a surface presenting primary amine groups using an amine-reactive maleimide crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated nanoparticles).

  • SMCC crosslinker.

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Wash Buffer: PBS.

Procedure:

  • Prepare SMCC Solution: Immediately before use, dissolve SMCC in DMSO to a concentration of 10-20 mM. Maleimide reagents are moisture-sensitive.

  • Surface Activation:

    • For planar surfaces: Immerse the amine-coated substrate in the conjugation buffer. Add the SMCC/DMSO solution to the buffer to achieve a final SMCC concentration of 1-2 mM.

    • For nanoparticles: Suspend the amine-coated nanoparticles in the conjugation buffer. Add the required volume of the SMCC/DMSO solution while vortexing.

  • Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Washing:

    • For planar surfaces: Remove the substrate from the reaction solution and wash it thoroughly three times with Wash Buffer to remove excess, unreacted SMCC.

    • For nanoparticles: Centrifuge the nanoparticle suspension to pellet the particles. Discard the supernatant and resuspend the pellet in Wash Buffer. Repeat this wash step three times.

  • Final Preparation: The substrate is now functionalized with maleimide groups and should be used immediately for the subsequent thiol conjugation step to prevent hydrolysis of the maleimide ring.

Protocol 2: Immobilization of a Thiolated Biomolecule

This protocol details the conjugation of a cysteine-containing peptide or protein to the maleimide-activated surface prepared in Protocol 1.

Materials:

  • Maleimide-activated substrate (from Protocol 1).

  • Thiol-containing biomolecule (e.g., cysteine-peptide, reduced antibody).

  • Conjugation Buffer: PBS, pH 6.5-7.0, containing 1-5 mM EDTA. (EDTA chelates heavy metals that can oxidize thiols).

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine in Conjugation Buffer.

  • Wash Buffer: PBS.

Procedure:

  • Prepare Biomolecule Solution: Dissolve the thiol-containing biomolecule in ice-cold Conjugation Buffer to the desired final concentration. If the protein contains disulfide bonds that need to be cleaved to expose thiols, a prior reduction step (e.g., with DTT or TCEP) followed by purification is necessary.

  • Conjugation Reaction:

    • Add the biomolecule solution to the maleimide-activated substrate. Ensure the entire surface is covered.

    • Use a 2- to 5-fold molar excess of maleimide groups on the surface relative to the amount of thiol-containing biomolecule to be immobilized.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching (Optional but Recommended): Add Quenching Solution to a final concentration of 20-50 mM to react with any remaining unreacted maleimide groups on the surface. Incubate for 15-30 minutes at room temperature. This step blocks unreacted sites and prevents non-specific binding in downstream applications.

  • Final Washing: Wash the surface extensively with Wash Buffer (at least three times) to remove non-covalently bound biomolecules and quenching reagents. The surface is now functionalized with the desired biomolecule.

Mandatory Visualizations

cluster_workflow Experimental Workflow for Surface Functionalization A Start: Amine-Functionalized Substrate B Add Amine-Reactive Maleimide Crosslinker (e.g., SMCC) A->B C Incubate & Wash: Maleimide-Activated Surface B->C D Add Thiol-Containing Biomolecule (pH 6.5-7.0) C->D E Incubate & Wash: Biomolecule-Conjugated Surface D->E F Quench Unreacted Maleimides (e.g., Cysteine) E->F G Final Wash: Functionalized Product F->G

Caption: General workflow for immobilizing a biomolecule.

cluster_logic Logical Relationships in Surface Functionalization cluster_inputs Inputs cluster_outputs Applications Core Maleimide-Thiol Chemistry App1 Targeted Drug Delivery Core->App1 App2 Biosensing Core->App2 App3 Biocatalysis Core->App3 App4 Bio-imaging Core->App4 Surface Substrate (Nanoparticle, Sensor, etc.) Surface->Core Linker Bifunctional Linker (e.g., N-hydroxypentyl-maleimide analog) Linker->Core Biomolecule Thiolated Biomolecule (Peptide, Antibody, etc.) Biomolecule->Core

Caption: Relationship between components and applications.

References

Application Notes and Protocols for Peptide Modification using N-(5-hydroxypentyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-hydroxypentyl)maleimide is a sulfhydryl-reactive chemical probe used for the covalent modification of peptides and proteins at cysteine residues. The maleimide (B117702) group reacts specifically with the thiol group of cysteine via a Michael addition reaction, forming a stable thioether bond.[1][2] This process, known as maleimide chemistry, is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild, physiological conditions (pH 6.5-7.5).[1][2] At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2]

The 5-hydroxypentyl linker provides a hydrophilic spacer that can improve the solubility of the resulting conjugate and introduces a terminal hydroxyl group that can be used for further derivatization if required. This reagent is particularly valuable for applications in drug development, diagnostics, and fundamental research, enabling the attachment of various moieties such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to peptides.[3][4]

Applications

The modification of peptides with this compound facilitates a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): While not directly an antibody, peptide-drug conjugates are a growing field. Peptides modified with this linker can be attached to cytotoxic drugs for targeted cancer therapy.[3]

  • Protein Labeling: The hydroxyl group can be further functionalized to attach fluorescent tags, enzymes, or other reporter molecules for use in proteomics and diagnostic assays.

  • Surface Functionalization: Modified peptides can be used to functionalize nanoparticles, beads, or other surfaces for applications in biosensing and diagnostics.

  • Drug Delivery: The maleimide group can be used to attach peptides to liposomes or other drug delivery vehicles to improve targeting and cellular uptake.[5][6][7] For instance, maleimide-modified liposomes have been shown to have improved drug delivery efficiency both in vitro and in vivo.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful modification of peptides using maleimide chemistry. These are general recommendations and may require optimization for specific peptides.

Table 1: Recommended Reaction Conditions for Peptide Modification

ParameterRecommended ConditionExpected Efficiency
pH6.5 - 7.5High
Temperature4°C to Room TemperatureHigh
Reaction Time2 hours to overnightHigh
Molar Ratio (Maleimide:Peptide)10:1 to 20:1High
Peptide Concentration1-10 mg/mLDependent on peptide solubility
SolventAnhydrous DMSO or DMF for stockN/A
BufferDegassed PBS, Tris, or HEPES (thiol-free)N/A

Table 2: Potential Side Products and Mass Modifications

ModificationMass Change (Da)CauseMitigation
Hydrolysis of Maleimide+18Reaction of the maleimide ring with water before conjugation.[8][9][10]Prepare maleimide solutions fresh; perform reaction promptly.
Oxidation of Thioether+16 (sulfoxide), +32 (sulfone)Oxidation of the sulfur atom in the thioether bond.[11]Use degassed buffers; consider adding antioxidants.
Hydrolysis of Succinimide (B58015) Ring+18Ring-opening of the succinimide ring in the conjugate.[8][9][10]Store conjugate at appropriate pH; can be induced to stabilize the linkage.[12]
Thiazine (B8601807) RearrangementNo mass changeRearrangement of the conjugate with an N-terminal cysteine.[13][14]Avoid N-terminal cysteine if this is a concern; perform conjugation at acidic pH.

Experimental Protocols

Protocol 1: Preparation of Peptide and this compound Stock Solutions
  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[15]

    • If the peptide is difficult to dissolve, an organic co-solvent such as DMSO or DMF can be used, but the final concentration should be kept low to avoid denaturation.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Vortex briefly to ensure the compound is fully dissolved.

    • It is recommended to prepare this solution fresh just before use to minimize hydrolysis. Unused stock solution can be stored at -20°C for up to one month, protected from light.

Protocol 2: Reduction of Disulfide Bonds (if necessary)

If the peptide contains disulfide bonds, they must be reduced to free thiols for the maleimide reaction to proceed.

  • Add a 10-100 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the peptide solution.[15]

  • Flush the vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and incubate for 20-60 minutes at room temperature.[16]

  • TCEP does not need to be removed before adding the maleimide reagent.[16] Note: Do not use dithiothreitol (B142953) (DTT) or β-mercaptoethanol as they contain thiols and must be removed prior to conjugation.[16]

Protocol 3: Conjugation of this compound to the Peptide
  • Add the this compound stock solution to the prepared peptide solution to achieve the desired molar ratio of maleimide to peptide. A starting point of a 10 to 20-fold molar excess of the maleimide is recommended.[1]

  • Mix the reaction solution thoroughly by gentle vortexing or inversion.

  • Flush the vial with an inert gas, cap it tightly, and protect it from light.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1]

Protocol 4: Purification of the Modified Peptide

It is crucial to remove unreacted this compound and any byproducts from the labeled peptide.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC (RP-HPLC) with a C18 column is the recommended method for purifying the modified peptide.

    • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to elute the peptide.

    • Monitor the elution profile at a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).

    • Collect the fractions containing the modified peptide, which will typically have a different retention time than the unmodified peptide.

  • Size-Exclusion Chromatography (SEC):

    • For larger peptides, desalting columns or SEC can be used to separate the labeled peptide from the smaller, unreacted maleimide molecules.[1]

  • Lyophilization:

    • After purification, the fractions containing the purified, modified peptide can be pooled and lyophilized to obtain a stable powder.

Protocol 5: Characterization of the Modified Peptide
  • Mass Spectrometry (MS):

    • Use MALDI-TOF or ESI-MS to confirm the successful conjugation by observing the expected mass increase corresponding to the addition of this compound.

  • HPLC Analysis:

    • Analytical RP-HPLC can be used to assess the purity of the final product.

Mandatory Visualizations

G cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Dissolve Cysteine-Containing Peptide Reduction Reduce Disulfide Bonds (Optional) with TCEP Peptide->Reduction If needed Conjugation Mix Peptide and Maleimide Reagent (pH 7.0-7.5) Maleimide Prepare this compound Stock Solution Maleimide->Conjugation Reduction->Conjugation Incubation Incubate (2h @ RT or O/N @ 4°C) Conjugation->Incubation Purify Purify by HPLC or SEC Incubation->Purify Characterize Characterize by MS and HPLC Purify->Characterize

Caption: Experimental workflow for peptide modification.

G cluster_construct Drug Delivery Vehicle Construction cluster_delivery Targeted Drug Delivery Peptide Targeting Peptide (with Cysteine) ModifiedPeptide Modified Targeting Peptide Peptide->ModifiedPeptide Maleimide This compound Maleimide->ModifiedPeptide Drug Therapeutic Drug DrugComplex Peptide-Drug Conjugate Drug->DrugComplex Linker Cleavable Linker Linker->DrugComplex ModifiedPeptide->DrugComplex Receptor Cell Surface Receptor DrugComplex->Receptor Binding Internalization Internalization DrugComplex->Internalization Receptor-Mediated Endocytosis Cell Target Cell (e.g., Cancer Cell) DrugRelease Drug Release Internalization->DrugRelease e.g., Lysosomal Cleavage

Caption: Targeted drug delivery using a modified peptide.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-(5-hydroxypentyl)maleimide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in N-(5-hydroxypentyl)maleimide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield consistently low or non-existent?

Low or no conjugation efficiency can arise from several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial. The primary culprits are often the inactivation of the maleimide (B117702) group, the unavailability of free thiols on the target molecule, or inappropriate reaction buffer conditions.

Q2: How can I determine if my this compound reagent is still active?

The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 7.5, rendering it inactive for conjugation.[1][2][3]

  • Recommendation: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[3] For storage, dissolve the maleimide in a dry, biocompatible organic solvent such as anhydrous DMSO or DMF and store at -20°C, protected from light and moisture.[3][4]

Q3: My protein/peptide has cysteine residues, but the conjugation is still inefficient. What could be the issue?

The presence of cysteine residues alone is not sufficient; they must have a free (reduced) sulfhydryl (-SH) group to react with the maleimide.

  • Thiol Oxidation: Cysteine residues can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1][5] This can be catalyzed by dissolved oxygen or divalent metal ions.[1]

  • Solution:

    • Reduce Disulfide Bonds: Prior to conjugation, treat your protein or peptide with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding the maleimide.[1][6] Dithiothreitol (DTT) is also effective but must be completely removed before conjugation to prevent it from competing with your target molecule.[1][5]

    • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]

Q4: What is the optimal pH for the maleimide-thiol conjugation reaction, and why is it so critical?

The pH of the reaction buffer is a critical parameter for successful conjugation.

  • Optimal Range: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][7]

  • Below pH 6.5: The reaction rate slows down considerably because the thiol group is predominantly in its protonated (-SH) form and less in the more reactive thiolate anion (-S⁻) form.[1]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis.[2][3] Additionally, side reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, become more prevalent, reducing the specificity of the conjugation.[1][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][6]

Q5: I am observing a product with a different mass than expected, or my product seems unstable. What could be happening?

Several side reactions can occur during or after the initial conjugation, leading to unexpected products or instability.

  • Hydrolysis of the Conjugate: The succinimidyl thioether product can undergo hydrolysis of the imide ring, especially at higher pH.[8][9] This results in the formation of succinamic acid thioethers, which can introduce heterogeneity into the final product but can also stabilize the conjugate against reversal.[8][10]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible, especially in environments with a high concentration of other thiols (like glutathione (B108866) in vivo).[3] This can lead to the transfer of the maleimide-linked molecule to other thiol-containing species.[2][3] Inducing hydrolysis of the thiosuccinimide ring post-conjugation by raising the pH to 8.5-9.0 can create a more stable, ring-opened structure.[3][9]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[3][11] This is more prominent at physiological or higher pH.[1] Performing the conjugation at a more acidic pH (e.g., pH 5.0-6.5) can help minimize this side reaction by keeping the N-terminal amine protonated.[1][11]

Data Presentation: Reaction Condition Optimization

The following tables summarize key quantitative parameters for optimizing your conjugation reaction.

Table 1: Recommended Reaction Buffer pH

pH RangeOutcomeRecommendation
< 6.5Slow reaction rate due to thiol protonation.[1]Increase pH to the optimal range.
6.5 - 7.5 Optimal for specific and efficient thiol conjugation. [1][2]Recommended for most applications.
> 7.5Increased rate of maleimide hydrolysis and side reactions with amines.[1][3]Lower pH unless aiming for post-conjugation hydrolysis.

Table 2: Molar Ratio of Maleimide to Thiol

ApplicationStarting Molar Excess (Maleimide:Thiol)Notes
Labeling Proteins/Antibodies10:1 to 20:1[1][6][12]A common starting point to drive the reaction to completion.
Small Peptides (e.g., cRGDfK)2:1[13][14]Lower excess may be optimal due to less steric hindrance.
Larger Proteins (e.g., Nanobody)5:1[13][14]Optimization is crucial; steric hindrance can be a factor.[1]

Experimental Protocols

Protocol: General this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general framework. Optimization of specific parameters like molar ratios and incubation times is highly recommended for each unique protein or peptide.[15]

1. Materials and Reagents:

  • Thiol-containing protein/peptide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[12][16]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Chelating Agent: EDTA

  • Quenching Solution: Cysteine or 2-Mercaptoethanol (100 mM)

  • Purification: Desalting column (e.g., G-25) or other chromatography system (HPLC, FPLC).[4][12]

2. Procedure:

  • Step 2a (Optional - Disulfide Reduction): If your protein contains disulfide bonds that need to be reduced, dissolve it in degassed Reaction Buffer. Add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[3][15]

  • Step 2b (Protein Preparation): Dissolve the protein to be labeled in degassed Reaction Buffer at a concentration of 1-10 mg/mL.[15][16] If not performing reduction, ensure the buffer has been thoroughly degassed. Adding 1-5 mM EDTA can help prevent re-oxidation of free thiols.[1]

  • Step 2c (Maleimide Reagent Preparation): Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4][12] Vortex briefly to ensure it is fully dissolved.

  • Step 2d (Conjugation Reaction): Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10-20 fold excess).[1][12] Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[12] Gentle mixing during incubation can be beneficial.

  • Step 2e (Quenching): To stop the reaction, add a quenching solution (e.g., cysteine) to react with any excess maleimide.[1]

  • Step 2f (Purification): Remove unreacted maleimide and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[6][12] Other methods like dialysis, HPLC, or FPLC can also be used for purification.[4][16]

3. Storage:

  • For best results, use the purified conjugate immediately.[12]

  • If short-term storage is necessary, keep the conjugate at 2-8°C in the dark for up to one week.[12]

  • For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%), or adding 50% glycerol (B35011) and storing at -20°C.[4][12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein in Degassed Buffer (pH 7.0-7.5) reduction Optional: Reduce Disulfides (e.g., TCEP) p_prep->reduction If needed conjugation Mix & Incubate (RT, 2h or 4°C, overnight) p_prep->conjugation m_prep Prepare Fresh Maleimide Stock in Anhydrous DMSO m_prep->conjugation reduction->conjugation quench Quench Reaction (e.g., Cysteine) conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Product (e.g., HPLC, SDS-PAGE) purify->analyze

Caption: Workflow for this compound conjugation.

Troubleshooting Decision Tree

G start Low Conjugation Yield q_maleimide Is Maleimide Active? start->q_maleimide q_thiol Are Free Thiols Available? q_maleimide->q_thiol Yes sol_maleimide Use fresh maleimide stock dissolved in anhydrous solvent q_maleimide->sol_maleimide No q_ph Is pH Optimal (6.5-7.5)? q_thiol->q_ph Yes sol_thiol Reduce disulfide bonds (TCEP) Degas buffer, add EDTA q_thiol->sol_thiol No q_ratio Is Molar Ratio Optimized? q_ph->q_ratio Yes sol_ph Adjust buffer pH to 6.5-7.5 q_ph->sol_ph No sol_ratio Test different maleimide:thiol ratios (e.g., 5:1, 10:1, 20:1) q_ratio->sol_ratio No

Caption: Decision tree for troubleshooting low conjugation yield.

Potential Side Reactions

G cluster_side Potential Side Reactions Reactants Protein-SH + Maleimide Desired Thioether Conjugate (Stable) Reactants->Desired pH 6.5-7.5 Hydrolysis Maleimide Hydrolysis (Inactive Product) Reactants->Hydrolysis Aqueous, pH > 7.5 Amine Reaction with Amines (pH > 7.5) Reactants->Amine Retro Retro-Michael (Thiol Exchange) Desired->Retro Thiazine Thiazine Rearrangement (N-terminal Cys) Desired->Thiazine

Caption: Desired reaction pathway and potential side reactions.

References

Technical Support Center: N-(5-hydroxypentyl)maleimide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(5-hydroxypentyl)maleimide, with a specific focus on the effect of pH on its hydrolysis rate.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is highly dependent on the pH of the aqueous solution. The maleimide (B117702) ring is susceptible to hydrolysis, which leads to the formation of an inactive maleamic acid derivative. This hydrolysis reaction is significantly accelerated at neutral to alkaline pH.[1]

  • Acidic pH (below ~6.5): The maleimide group is relatively stable. For instance, N-substituted maleimides have been shown to be completely stable at pH 4-6.5 for at least 24 hours.[2]

  • Neutral to Alkaline pH (above ~7.0): The rate of hydrolysis increases significantly with increasing pH.[3] In the pH range of 7 to 9, the rate of hydrolysis is proportional to the concentration of hydroxide (B78521) ions.[4][5]

Q2: What is the product of this compound hydrolysis?

A2: The hydrolysis of the maleimide ring in this compound results in the opening of the ring to form the corresponding N-(5-hydroxypentyl)maleamic acid.[4][6] This maleamic acid derivative is unreactive towards thiols, meaning it cannot participate in the desired conjugation reactions.[5]

Q3: What is the optimal pH range for working with this compound to minimize hydrolysis?

A3: To minimize hydrolysis, it is recommended to handle and store this compound solutions at a slightly acidic pH, ideally between 6.0 and 6.5, if aqueous storage is necessary.[1] For conjugation reactions with thiols, a compromise is often made, with a pH range of 6.5 to 7.5 being optimal to balance the reactivity of the thiol group with the stability of the maleimide.[7]

Quantitative Data on N-Alkylmaleimide Hydrolysis

N-AlkylmaleimideTemperature (°C)Second-Order Rate Constant (k) at pH 7-9 (M⁻¹s⁻¹)
N-methylmaleimide (MMI)300.55
N-ethylmaleimide (EMI)300.46
N-hydroxymethylmaleimide (HMMI)300.72

Data sourced from Matsui and Aida, J. Chem. Soc., Perkin Trans. 2, 1978.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on problems arising from its hydrolysis.

Issue: Low or no yield in conjugation reaction with a thiol-containing molecule.

This is a frequent problem that can often be traced back to the hydrolysis of the maleimide.

Troubleshooting_Low_Yield start Low/No Conjugation Yield check_maleimide 1. Verify Maleimide Integrity start->check_maleimide fresh_solution Prepare fresh this compound solution in anhydrous solvent (e.g., DMSO, DMF) immediately before use. [6] check_maleimide->fresh_solution Maleimide solution was stored in aqueous buffer? check_pH 2. Assess Reaction Buffer pH check_maleimide->check_pH Fresh maleimide solution used. fresh_solution->check_pH adjust_pH Adjust buffer to optimal pH range (6.5-7.5 for thiol conjugation). [10] check_pH->adjust_pH pH is outside 6.5-7.5 range? check_temp 3. Evaluate Reaction Temperature check_pH->check_temp pH is optimal. adjust_pH->check_temp lower_temp Perform reaction at a lower temperature (e.g., 4°C) to slow hydrolysis, but be aware of potentially slower conjugation. check_temp->lower_temp Reaction performed at elevated temperature? confirm_hydrolysis 4. Confirm Hydrolysis check_temp->confirm_hydrolysis Reaction at RT or below. lower_temp->confirm_hydrolysis run_control Run a control experiment to measure the rate of maleimide hydrolysis under your reaction conditions using UV-Vis spectroscopy. confirm_hydrolysis->run_control Suspect hydrolysis is the primary issue? solution Problem Solved run_control->solution

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols

Protocol: Monitoring this compound Hydrolysis via UV-Vis Spectroscopy

This protocol allows for the quantitative measurement of the hydrolysis rate of this compound by monitoring the decrease in absorbance of the maleimide group.

Principle: The maleimide group has a characteristic UV absorbance at approximately 300 nm.[8] Upon hydrolysis and ring-opening to the maleamic acid, this absorbance is lost. By monitoring the decrease in absorbance at this wavelength over time, the rate of hydrolysis can be determined.[8]

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffers of desired pH values (e.g., phosphate (B84403) buffers)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Set up the spectrophotometer:

    • Set the wavelength to the absorbance maximum of the maleimide (around 300 nm; this should be confirmed by an initial scan).

    • Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • Prepare the reaction mixture:

    • In a quartz cuvette, add the aqueous buffer of the desired pH.

    • Place the cuvette in the spectrophotometer and blank the instrument.

  • Initiate the reaction:

    • Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 100 µM).

    • Mix quickly and immediately start recording the absorbance at 300 nm over time.

  • Data Analysis:

    • Plot the absorbance at 300 nm versus time.

    • The data can be fitted to a first-order exponential decay curve to determine the observed rate constant (k_obs) for hydrolysis at that specific pH.

Hydrolysis_Monitoring_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Maleimide Stock in Anhydrous Solvent initiate_reaction Initiate Reaction in Cuvette (Add Maleimide to Buffer) prep_stock->initiate_reaction prep_buffer Prepare Aqueous Buffer at Desired pH prep_buffer->initiate_reaction setup_spec Set up Spectrophotometer (λ ≈ 300 nm, Temp Control) setup_spec->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data plot_data Plot Absorbance vs. Time record_data->plot_data fit_curve Fit to First-Order Decay plot_data->fit_curve determine_rate Determine Rate Constant (k_obs) fit_curve->determine_rate

Caption: Experimental workflow for monitoring hydrolysis.

Signaling Pathways and Logical Relationships

The chemical transformation central to the topic is the hydrolysis of the maleimide ring. The following diagram illustrates this reaction.

Caption: Hydrolysis of this compound.

References

Technical Support Center: Optimizing N-(5-hydroxypentyl)maleimide to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the molar ratio of N-(5-hydroxypentyl)maleimide to protein for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting molar ratio of this compound to protein?

A1: A common starting point is a 10:1 to 20:1 molar excess of the maleimide (B117702) reagent to the protein.[1][2][3] However, the optimal ratio is highly dependent on the specific protein, the number of available cysteine residues, and steric hindrance.[4] It is strongly recommended to perform a titration experiment with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the optimal condition for your specific application.[5] For smaller molecules like peptides, a lower ratio such as 2:1 may be optimal, whereas for larger molecules like nanobodies, a 5:1 ratio has been shown to be effective.[5][6]

Q2: How does pH critically affect the maleimide conjugation reaction?

A2: The pH of the reaction buffer is a critical parameter. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[5][1][4][7] Within this range, the reaction is highly selective for thiol groups (cysteine) over other nucleophilic groups like amines (lysine).[8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][1][4][9]

  • Below pH 6.5: The reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[4]

  • Above pH 7.5: The reaction with primary amines becomes more competitive, and the rate of maleimide hydrolysis increases, which deactivates the reagent.[5][7][9][10]

Q3: My protein doesn't have free cysteine residues. Can I still use maleimide chemistry?

A3: Yes. If your protein contains disulfide bonds, you can treat it with a reducing agent to generate the necessary free thiol groups.[1][4][7] Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[1][4] Alternatively, dithiothreitol (B142953) (DTT) can be used, but any excess must be removed prior to conjugation to prevent it from competing with the protein's thiols.[4]

Q4: How should I prepare and store the this compound reagent?

A4: The maleimide ring is susceptible to hydrolysis in aqueous solutions, which renders it inactive.[4][7] Therefore, it is crucial to prepare maleimide solutions fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[5][4][7] Avoid long-term storage of maleimide reagents in aqueous buffers.[7][9] If you must store a stock solution, use a dry solvent and store it at -20°C for up to one month, protected from light and moisture.[10][11][12]

Q5: What are the primary side reactions to be aware of?

A5: The most common side reactions in maleimide chemistry include:

  • Hydrolysis: The maleimide ring can be opened by water, especially at neutral to high pH, inactivating the reagent.[7]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[7]

  • Retro-Michael Reaction: The thioether bond formed can be reversible, especially in environments rich in other thiols (like glutathione (B108866) in vivo), potentially leading to payload exchange.[7][8][9]

  • Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[7][13]

Troubleshooting Guide

Problem: I am observing low or no conjugation efficiency.

This is a common issue that can stem from several factors. Use the following decision tree and detailed breakdown to identify the root cause.

Troubleshooting_Low_Yield start Low or No Conjugation Efficiency q1 Is your maleimide reagent active? start->q1 q2 Are free thiols available on the protein? q1->q2 Yes sol1 Maleimide Hydrolysis: - Prepare maleimide fresh in DMSO/DMF. - Avoid aqueous storage. - Maintain pH between 6.5-7.5. q1->sol1 No q3 Is the molar ratio optimal? q2->q3 Yes sol2 Thiol Oxidation/Inaccessibility: - Reduce disulfide bonds with TCEP. - Degas buffers to remove oxygen. - Add EDTA (1-5 mM) to chelate metal ions. q2->sol2 No q4 Is the reaction buffer correct? q3->q4 Yes sol3 Incorrect Stoichiometry: - Perform a titration experiment. - Increase molar excess of maleimide (e.g., try 10:1, 20:1, 40:1 ratios). q3->sol3 No sol4 Interfering Buffer/pH: - Ensure pH is 6.5-7.5. - Use non-amine, non-thiol buffers (e.g., PBS, HEPES). q4->sol4 No

Caption: Troubleshooting decision tree for low conjugation yield.

  • Potential Cause 1: Maleimide Hydrolysis. The maleimide group is easily hydrolyzed and inactivated in aqueous solutions, especially at pH values above 7.5.[5][8]

    • Solution: Always prepare the this compound solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[5][7] Maintain the reaction pH between 6.5 and 7.5 to minimize the rate of hydrolysis.[5]

  • Potential Cause 2: Oxidized or Inaccessible Thiols. Cysteine residues on the protein may have formed disulfide bonds or may be sterically inaccessible, preventing them from reacting with the maleimide.[4][7]

    • Solution: Reduce the protein's disulfide bonds using a reducing agent like TCEP prior to conjugation. A 50 to 100-fold molar excess of TCEP is often recommended.[5] To prevent re-oxidation, ensure all buffers are degassed and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[4]

  • Potential Cause 3: Suboptimal Molar Ratio. An insufficient excess of the maleimide reagent will lead to incomplete labeling, while a very large excess can sometimes lead to off-target reactions or difficulties in purification.

    • Solution: The optimal ratio is system-dependent. Start with a 10:1 to 20:1 molar ratio of maleimide to protein and perform a series of trial conjugations with incrementally higher or lower ratios to find the ideal condition for your specific protein.[5][1]

  • Potential Cause 4: Interfering Buffer Components. Buffers containing primary or secondary amines (e.g., Tris) can compete with the desired reaction at pH > 7.5.[5] Buffers containing thiols (e.g., DTT, beta-mercaptoethanol) will directly compete with the protein for reaction with the maleimide.[5]

    • Solution: Use non-amine containing buffers such as PBS or HEPES.[5] If a reducing agent is necessary, use TCEP as it does not contain a thiol group and typically does not need to be removed.[5][4]

Problem: I am observing protein aggregation or precipitation during the reaction.

  • Potential Cause: Suboptimal Buffer Conditions. The pH, ionic strength, or presence of organic solvent from the maleimide stock can destabilize the protein.

    • Solution: Optimize buffer conditions to ensure the protein is stable. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, ideally less than 10%, to avoid protein denaturation.[14] Perform the reaction at a suitable protein concentration (typically 1-10 mg/mL) to minimize aggregation.[2][12][15]

Data Presentation

Table 1: Recommended Starting Molar Ratios for Maleimide Conjugation

Biomolecule TypeExampleRecommended Starting Molar Ratio (Maleimide:Protein)Reference
Small PeptidecRGDfK2:1[6]
Nanobody11A4 Nanobody5:1[6]
Antibody (IgG)General10:1 to 20:1[1][2][3]
Affibody MoleculeSingle C-terminal Cys2.5:1[16]

Table 2: Key Reaction Parameters for Maleimide Conjugation

ParameterRecommended ConditionRationale & NotesReference
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability. Reaction is ~1000x faster with thiols than amines at pH 7.0.[5][4][9]
Buffer PBS, HEPESMust be free of primary amines and thiols. Degas to prevent thiol re-oxidation.[5][10][15]
Temperature Room Temperature or 4°CMilder conditions can help preserve protein stability.[5][1]
Reaction Time 2 hours at RT or Overnight at 4°CShould be optimized for each specific system.[5][1][2]
Reducing Agent TCEP (preferred)Reduces disulfides without needing removal. If using DTT, it must be removed before conjugation.[1][4]

Experimental Protocols

Workflow_Optimization cluster_prep 1. Preparation cluster_react 2. Reaction & Analysis p_prep Prepare Protein (1-10 mg/mL in PBS/HEPES, pH 7.0-7.5) p_reduce Reduce Disulfides (if needed) (Add TCEP, incubate 30-60 min) p_prep->p_reduce react Set up Trial Reactions (Vary molar ratios, e.g., 2:1, 5:1, 10:1, 20:1) m_prep Prepare Maleimide Stock (Freshly dissolve in DMSO/DMF, e.g., 10 mM) m_prep->react incubate Incubate (2h at RT or overnight at 4°C) react->incubate quench Quench Reaction (Optional) (Add free thiol like cysteine) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (HIC, UV-Vis, SDS-PAGE) purify->analyze optimize Determine Optimal Ratio analyze->optimize

Caption: Workflow for optimizing the maleimide to protein molar ratio.

Protocol 1: Optimizing the Molar Ratio via Trial Conjugations

This protocol outlines a method for performing small-scale trial conjugations to identify the optimal molar ratio.

  • Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5][15] b. If the protein contains disulfide bonds that need to be labeled, add a 50-100 fold molar excess of TCEP.[5] c. Incubate at room temperature for 30-60 minutes.[5]

  • Maleimide Reagent Preparation: a. Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5]

  • Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein. b. Add varying amounts of the maleimide stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1 maleimide:protein).[5] c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching and Purification: a. To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide. b. Purify the conjugate from excess maleimide and other reaction components using size-exclusion chromatography (e.g., a desalting column).[1]

  • Analysis: a. Analyze the different conjugate preparations using techniques like Hydrophobic Interaction Chromatography (HIC) to determine the distribution of species and calculate the average label-to-protein ratio.[5] Alternatively, use UV-Vis spectrophotometry as described below.

Protocol 2: Determining Conjugation Efficiency (Degree of Labeling) by UV-Vis Spectrophotometry

This method is suitable when the maleimide-containing molecule has a distinct absorbance profile (e.g., a fluorescent dye).

  • Measure Absorbance: a. Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the attached label (Aₘₐₓ).[3][17]

  • Calculate Protein Concentration: a. First, correct the A₂₈₀ reading for the contribution of the label at that wavelength.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

    • Where CF₂₈₀ is the correction factor for the label at 280 nm (provided by the label manufacturer).[3][17] b. Calculate the molar concentration of the protein.

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.[17]

  • Calculate Label Concentration: a. Calculate the molar concentration of the attached label.

    • Label Concentration (M) = Aₘₐₓ / ε_label

    • Where ε_label is the molar extinction coefficient of the label at its λₘₐₓ.[17]

  • Calculate Degree of Labeling (DOL): a. The DOL is the molar ratio of the label to the protein.

    • DOL = Label Concentration (M) / Protein Concentration (M) [17]

References

Improving N-(5-hydroxypentyl)maleimide stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of N-(5-hydroxypentyl)maleimide in aqueous buffers. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous buffers?

A1: The primary cause of instability is the hydrolysis of the maleimide (B117702) ring. This reaction is pH-dependent and increases with higher pH values. The hydrolysis opens the maleimide ring, rendering it unreactive towards thiol groups, which is crucial for conjugation reactions.[1][2]

Q2: What is the optimal pH range for working with this compound in aqueous solutions?

A2: For conjugation reactions with thiols, the optimal pH range is typically between 6.5 and 7.5.[2] Within this range, the reaction with thiols is significantly faster than with other nucleophilic groups like amines. At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2] For short-term storage in an aqueous buffer, a slightly acidic pH of 6.0-6.5 is recommended to minimize hydrolysis.

Q3: How should I store this compound?

A3: For long-term storage, this compound should be stored as a dry powder at -20°C, protected from moisture and light. For short-term storage of a stock solution, dissolve the compound in an anhydrous organic solvent such as DMSO or DMF and store at -20°C or -80°C. Aqueous solutions are not recommended for storage due to hydrolysis. If aqueous storage is unavoidable, prepare the solution fresh and use it immediately.

Q4: Can I use buffers containing primary or secondary amines, like Tris, with this compound?

A4: It is generally not recommended. Above pH 7.5, maleimides can react with primary and secondary amines.[2] If your experimental design requires a pH above 7.5, be aware of this potential side reaction, which can compete with the desired thiol conjugation. For optimal specificity, use buffers that do not contain amines, such as phosphate-buffered saline (PBS) or HEPES.[3]

Q5: My protein has disulfide bonds. Do I need to reduce them before conjugation with this compound?

A5: Yes. Maleimides react with free thiol (sulfhydryl) groups, not with disulfide bonds. Therefore, any disulfide bonds in your protein or peptide must be reduced to free thiols prior to conjugation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of this compound: The maleimide ring has opened due to exposure to aqueous buffer, especially at neutral or high pH.Prepare fresh solutions of the maleimide in an anhydrous solvent (DMSO or DMF) immediately before use. Avoid storing it in aqueous buffers. If aqueous solutions are necessary, use them within a very short timeframe.
Oxidation of Thiol Groups: The thiol groups on your molecule of interest have oxidized to form disulfide bonds, which are unreactive with maleimides.Degas your buffers to remove oxygen. Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to your reaction mixture to keep the thiols in their reduced state.[3] If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide.
Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5.Prepare fresh buffers and verify the pH with a calibrated meter. For thiol-maleimide conjugation, a pH of 7.0 is a good starting point.
Presence of Interfering Substances: Your buffer may contain nucleophiles that compete with the thiol reaction, such as primary or secondary amines (e.g., Tris buffer) or other thiol-containing compounds.Use a non-amine, non-thiol buffer like PBS or HEPES.[3] Ensure all components from previous steps (e.g., reducing agents) that could interfere are removed.
Precipitation During Reaction Poor Solubility: The maleimide compound or the resulting conjugate may have limited solubility in the aqueous buffer.Add a small amount of a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture to improve solubility.[3]
Instability of the Conjugate (Deconjugation) Retro-Michael Reaction: The thiosuccinimide linkage formed between the maleimide and the thiol is reversible, especially in the presence of other thiols.After conjugation, consider strategies to stabilize the linkage. One approach is to induce hydrolysis of the thiosuccinimide ring to the more stable succinamic acid by a brief incubation at a slightly higher pH (e.g., pH 8-9) after the initial conjugation is complete. Purify the conjugate to remove any unreacted thiols.

Data Presentation

Table 1: Factors Affecting the Stability of N-Alkylmaleimides in Aqueous Buffers

Factor Effect on Stability Recommendation
pH Stability decreases as pH increases. Hydrolysis is significant at pH > 7.[1]For storage, use a slightly acidic buffer (pH 6.0-6.5). For conjugation, maintain pH between 6.5 and 7.5.
Temperature Higher temperatures accelerate the rate of hydrolysis.[1]Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Perform conjugation reactions at room temperature or 4°C.
Buffer Composition Buffers containing primary or secondary amines (e.g., Tris) can react with the maleimide at pH > 7.5.[2]Use non-amine buffers such as PBS or HEPES.[3]

Table 2: Relative Hydrolysis Rates of N-Substituted Maleimides

This table provides a qualitative comparison of hydrolysis rates for different N-substituted maleimides, which can be used to infer the relative stability of this compound.

N-Substituent Relative Rate of Hydrolysis Reference
N-hydroxymethylmaleimideFastest[4]
MaleimideFast[4]
N-methylmaleimideSlower[4]
N-ethylmaleimideSlowest[4]

Note: this compound is an N-alkylmaleimide and is expected to have a hydrolysis rate comparable to N-ethylmaleimide under similar conditions.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein

  • Preparation of Protein Solution:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, pH 7.0) to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP.

    • Incubate at room temperature for 30-60 minutes to reduce the disulfide bonds.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound powder in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess of the maleimide is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light if the maleimide is conjugated to a fluorescent dye.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to a final concentration that is in excess of the initial maleimide concentration. This will react with any unreacted maleimide.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching reagents using size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Hydrolysis_Pathway Maleimide This compound (Reactive) Maleamic_Acid Maleamic Acid Derivative (Unreactive to Thiols) Maleimide->Maleamic_Acid Hydrolysis (pH > 7) Hydroxide OH- (from aqueous buffer)

Caption: Hydrolysis pathway of this compound in aqueous buffer.

Troubleshooting_Workflow Start Low or No Conjugation Check_Maleimide Was the maleimide solution prepared fresh in anhydrous solvent? Start->Check_Maleimide Check_Thiols Were thiols on the target molecule reduced and protected from oxidation? Check_Maleimide->Check_Thiols Yes Prepare_Fresh Prepare fresh maleimide solution. Check_Maleimide->Prepare_Fresh No Check_pH Is the buffer pH between 6.5 and 7.5? Check_Thiols->Check_pH Yes Reduce_Thiols Degas buffer and/or add TCEP. Check_Thiols->Reduce_Thiols No Check_Buffer Does the buffer contain interfering substances (e.g., Tris, thiols)? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Success Successful Conjugation Check_Buffer->Success No Change_Buffer Use a non-interfering buffer (e.g., PBS, HEPES). Check_Buffer->Change_Buffer Yes Prepare_Fresh->Check_Maleimide Reduce_Thiols->Check_Thiols Adjust_pH->Check_pH Change_Buffer->Check_Buffer

Caption: Troubleshooting workflow for low conjugation efficiency.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_products Products Maleimide This compound Conjugate Stable Thiosuccinimide Conjugate Maleimide->Conjugate Michael Addition (pH 6.5-7.5) Thiol Protein-SH (Reduced Thiol)

Caption: Thiol-maleimide conjugation reaction schematic.

References

Addressing aggregation issues with N-(5-hydroxypentyl)maleimide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-hydroxypentyl)maleimide and its conjugates. The focus is to address and resolve common issues, particularly aggregation, that may arise during the conjugation process.

Troubleshooting Guide: Aggregation Issues

Problem: I am observing precipitation or cloudiness in my reaction mixture during or after conjugation with this compound.

This is a common sign of conjugate aggregation. The following sections provide potential causes and solutions to address this issue.

Initial Diagnosis: Is it the Reagent or the Conjugate?

Question: My this compound solution is cloudy before I even add it to my protein. Can I still use it?

Answer: No, it is not recommended to use a cloudy or precipitated this compound solution.[1] This indicates poor solubility, which can lead to inefficient conjugation and aggregation when added to your protein solution.[1]

Solution:

  • Solvent Choice: Ensure you are using an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the stock solution of this compound.[1][2][3]

  • Fresh Preparation: Always prepare the stock solution fresh before each use.[1]

  • Gentle Dissolution: If solubility issues persist, gentle warming or brief sonication can be attempted, but be cautious of potential degradation of the maleimide (B117702) group.[1]

Optimizing the Conjugation Reaction to Prevent Aggregation

A systematic approach to optimizing your conjugation protocol can significantly minimize aggregation. Key parameters to consider are summarized in the table below, followed by a more detailed explanation.

ParameterRecommendationRationale
Protein Purity > 95%Impurities can compete in the reaction and contribute to aggregation.[1]
Protein Concentration 0.5 - 5 mg/mL (optimization recommended)High protein concentrations can increase the likelihood of aggregation.[1]
Buffer pH 6.5 - 7.5Ensures specific reaction of maleimide with thiols and minimizes side reactions that can lead to aggregation.[1]
Reducing Agent TCEP (if disulfide reduction is needed)Reduces disulfide bonds without introducing competing thiols.[1]
Molar Ratio (Maleimide:Protein) 5:1 to 20:1 (optimization recommended)A high excess of the maleimide reagent can induce aggregation.[1]
Reaction Temperature 4°C or Room TemperatureLower temperatures (4°C) can help reduce aggregation, especially for less stable proteins.[1]
Solvent Addition Add maleimide stock solution slowly with gentle mixingMinimizes localized high concentrations of organic solvent, which can cause protein precipitation.[1]

Question: How can I optimize my conjugation protocol to minimize aggregation?

Answer: A multi-faceted approach to optimizing your reaction conditions is the most effective way to prevent aggregation.

G cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_outcome Outcome protein_prep Prepare Protein (>95% purity, correct buffer) molar_ratio Vary Molar Ratios (e.g., 5:1, 10:1, 20:1) protein_prep->molar_ratio maleimide_prep Prepare Fresh Maleimide Stock (Anhydrous DMSO/DMF) maleimide_prep->molar_ratio protein_conc Test Different Protein Concentrations (e.g., 0.5, 1, 5 mg/mL) molar_ratio->protein_conc temperature Compare Temperatures (4°C vs. Room Temp) protein_conc->temperature monitor_agg Monitor Aggregation (DLS, SEC) temperature->monitor_agg assess_conj Assess Conjugation Efficiency monitor_agg->assess_conj optimal_cond Identify Optimal Conditions assess_conj->optimal_cond

Frequently Asked Questions (FAQs)

Q1: What is the ideal buffer for my conjugation reaction? A1: The recommended buffer pH is between 6.5 and 7.5.[1] Phosphate-buffered saline (PBS), Tris, or HEPES buffers are suitable choices.[2][3] It is critical to avoid buffers containing thiols, such as DTT or β-mercaptoethanol, as they will compete with your protein for reaction with the maleimide.[1]

Q2: My protein has disulfide bonds. How should I prepare it for conjugation? A2: Since maleimides react with free sulfhydryl groups, any disulfide bonds that need to be targeted for conjugation must first be reduced.[2] It is highly recommended to use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] TCEP does not need to be removed before adding the maleimide reagent.[1] If you must use a thiol-containing reducing agent like DTT, it is essential to remove it completely (e.g., via dialysis or a desalting column) before starting the conjugation.[2]

Q3: My conjugate appears soluble after the reaction, but it precipitates upon storage. How can I improve its long-term stability? A3: For long-term storage, it is recommended to add cryoprotectants or stabilizers. Adding 5-10 mg/mL of Bovine Serum Albumin (BSA) and 0.01-0.03% sodium azide (B81097) can help prevent denaturation and microbial growth for storage at 2-8°C.[2][3] For storage at -20°C, adding glycerol (B35011) to a final concentration of 50% is a common practice.[2][3]

Q4: How can I confirm that aggregation is occurring and quantify it? A4: Several biophysical techniques can be used to detect and quantify protein aggregation.[4][5][6]

TechniquePrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Provides information on the size distribution of particles in solution.[6]
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Can resolve monomers, dimers, and higher-order aggregates.[7]
UV/Vis Spectroscopy (Aggregation Index) Measures light scattering at 350 nm relative to protein absorbance at 280 nm.A simple method to detect the presence of light-scattering aggregates.[7]
Thioflavin T (ThT) Binding Assay ThT fluorescence increases upon binding to amyloid-like fibrillar aggregates.Useful for detecting specific types of fibrillar aggregates.[4]

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a starting point. Optimization of protein concentration, molar ratio of maleimide, and reaction temperature is highly recommended.

  • Protein Preparation:

    • Buffer exchange the protein into a thiol-free buffer (e.g., PBS, pH 7.0-7.5).[2][3] The buffer should be degassed to minimize thiol oxidation.[2]

    • Adjust the protein concentration to 1-10 mg/mL.[2]

    • Optional (Disulfide Reduction): If necessary, add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.[1]

  • Maleimide Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2][3]

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution (a starting point of 10- to 20-fold molar excess is common).[1]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[1] Protect from light if the conjugate is light-sensitive.[2]

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a desalting column (e.g., G-25) or dialysis.[2][3]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_storage Storage protein_prep Prepare Protein in Thiol-Free Buffer (pH 6.5-7.5) optional_reduction Optional: Reduce Disulfides with TCEP protein_prep->optional_reduction conjugation Add Maleimide to Protein (Slowly, with mixing) optional_reduction->conjugation maleimide_prep Prepare Fresh Maleimide Stock in DMSO/DMF maleimide_prep->conjugation incubation Incubate (RT for 2h or 4°C overnight) conjugation->incubation purify Purify Conjugate (Desalting Column/Dialysis) incubation->purify store Store Purified Conjugate (with stabilizers if needed) purify->store

Protocol for Monitoring Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare samples of your protein before conjugation, the reaction mixture at different time points, and the final purified conjugate.

    • Ensure samples are free of dust and other particulates by filtering through a low protein-binding filter (e.g., 0.22 µm).

    • Dilute samples to an appropriate concentration for your DLS instrument (typically 0.1-1.0 mg/mL).

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature.

    • Set the measurement parameters according to the manufacturer's instructions.

  • Data Acquisition:

    • Load the sample into a clean cuvette.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the sample.

    • Compare the size distribution of the starting material to the reaction mixture and final product. An increase in the population of larger particles is indicative of aggregation.

References

Strategies to prevent premature hydrolysis of N-(5-hydroxypentyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(5-hydroxypentyl)maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature hydrolysis and ensuring successful conjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker. It contains a maleimide (B117702) group that selectively reacts with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1] The hydroxyl group at the other end of the pentyl chain can be used for further modifications or to enhance solubility. Its primary application is in bioconjugation, such as linking proteins, peptides, or other molecules for various research and therapeutic purposes.[1]

Q2: What is premature hydrolysis of this compound and why is it a concern?

Premature hydrolysis is the ring-opening of the maleimide moiety to form a non-reactive maleamic acid derivative.[2][3] This reaction is a significant concern because the hydrolyzed maleimide is unable to react with sulfhydryl groups, leading to a loss of conjugation efficiency and a lower yield of the desired product.[2][4]

Q3: What are the main factors that contribute to the premature hydrolysis of this compound?

The primary factor is the pH of the solution. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH (pH > 7.5).[3][4] Other contributing factors include elevated temperatures and prolonged storage in aqueous solutions.[4][5]

Q4: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?

The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[2][4][6] Within this range, the reaction with thiol groups is significantly faster than the rate of hydrolysis, and it also minimizes side reactions with other nucleophilic groups like amines.[4][6] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[2][6]

Q5: How should I prepare and store stock solutions of this compound to prevent hydrolysis?

It is highly recommended to prepare stock solutions of this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4][7] These stock solutions should be stored at -20°C.[7] Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis.[4][7] Prepare aqueous working solutions immediately before use.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Premature hydrolysis of this compound. The maleimide ring has opened and is no longer reactive towards thiols.[4]- Prepare fresh solutions of the maleimide in an anhydrous solvent (DMSO or DMF) right before the experiment.[4] - Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5.[2][6] - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, although this will also slow the conjugation reaction.[2][4]
Absence of free thiols in the target molecule. Disulfide bonds in proteins are not reactive with maleimides.[8][9]- Reduce disulfide bonds in your protein/peptide using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation.[4][10] If using DTT, it must be removed before adding the maleimide.[4]
Incorrect stoichiometry. The molar ratio of maleimide to thiol is not optimal.- Start with a 10-20 fold molar excess of this compound to the thiol-containing molecule.[4][6] This ratio may need to be optimized for your specific application.[6]
Reaction works, but conjugate is unstable Retro-Michael reaction (thiol exchange). The formed thioether bond can be reversible, especially in the presence of other thiols.[11][12]- After the initial conjugation, you can intentionally hydrolyze the succinimide (B58015) ring of the conjugate by adjusting the pH to 8.5-9.0.[2] The ring-opened product is more stable and less prone to thiol exchange.[11][12]
Side-product formation Reaction with other nucleophiles. At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[4][7]- Maintain the reaction pH within the recommended range of 6.5-7.5 to ensure specificity for thiol groups.[2][4]

Quantitative Data Summary

The stability of the maleimide group is highly dependent on pH and temperature. The following table summarizes the effect of these parameters on maleimide hydrolysis.

pHTemperature (°C)Observed Stability
3.037High stability, very low hydrolysis[4]
5.520High stability, extremely slow hydrolysis[4][5]
5.537High stability, slowly decreases[4]
7.420Moderate stability, hydrolysis occurs[4]
7.437Faster hydrolysis compared to 20°C[4]
9.037Low stability, rapid decrease[4]

Data adapted from studies on N-substituted maleimides and are intended to provide a general guideline.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating this compound to a thiol-containing protein.

  • Preparation of Protein Solution:

    • Dissolve your thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris buffer) with a pH between 7.0 and 7.5.[8][10] The protein concentration should ideally be between 1-10 mg/mL.[8][10]

    • If your protein contains disulfide bonds that need to be targeted, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[4][10]

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[4][6]

  • Conjugation Reaction:

    • Add the desired molar excess (a starting point of 10-20 fold excess is recommended) of the this compound solution to the protein solution.[4][6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[4][6]

  • Quenching and Purification:

    • (Optional) To quench the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[4]

    • Purify the conjugate to remove unreacted maleimide and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[4]

Protocol 2: Quantification of Reactive Maleimide Groups

This protocol allows for the determination of the concentration of active maleimide groups in a solution.

  • Principle: A known excess of a thiol-containing compound (e.g., glutathione, GSH) is reacted with the maleimide sample. The remaining unreacted thiol is then quantified using a reagent like 4,4'-dithiodipyridine (DTDP), which reacts with thiols to produce a colored product that can be measured spectrophotometrically.[6][13]

  • Procedure:

    • Prepare a standard curve of the thiol compound (e.g., GSH).

    • React a known volume of your this compound solution with a known excess concentration of the thiol compound.

    • Add the DTDP solution to the reaction mixture and the standards.

    • Measure the absorbance at 324 nm.[6]

    • Calculate the amount of unreacted thiol in your sample by comparing its absorbance to the standard curve.

    • The amount of active maleimide is the initial amount of thiol minus the amount of unreacted thiol.[6]

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Maleimide-Thiol Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (pH 6.5-7.5) conjugation Mix and Incubate (RT for 1-2h or 4°C overnight) prep_protein->conjugation prep_maleimide Prepare Fresh Maleimide Stock Solution (in DMSO/DMF) prep_maleimide->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Conjugate purify->analyze

Caption: Workflow for a typical maleimide-thiol conjugation experiment.

hydrolysis_logic Figure 2. Factors Influencing Maleimide Hydrolysis cluster_factors Influencing Factors maleimide This compound hydrolysis Hydrolysis (Ring Opening) maleimide->hydrolysis inactive_product Inactive Maleamic Acid hydrolysis->inactive_product ph High pH (>7.5) ph->hydrolysis accelerates temp High Temperature temp->hydrolysis accelerates time Prolonged Aqueous Storage time->hydrolysis accelerates

Caption: Key factors that accelerate the premature hydrolysis of maleimides.

References

Validation & Comparative

A Head-to-Head Comparison: N-(5-hydroxypentyl)maleimide versus Thiol-Ene Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is critical to the success of their work, impacting the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of two prominent thiol-reactive chemistries: the well-established Michael addition reaction using N-(5-hydroxypentyl)maleimide and the increasingly popular radical-mediated thiol-ene "click" chemistry.

This comparison delves into the performance of each method, supported by experimental data, to assist in selecting the optimal strategy for applications ranging from antibody-drug conjugates (ADCs) and PEGylated proteins to fluorescently labeled biomolecules.

Executive Summary

This compound is a widely used reagent for targeting cysteine residues on proteins and peptides. The reaction is highly selective for thiols under mild physiological conditions and proceeds rapidly without the need for a catalyst.[1] However, a significant drawback is the potential instability of the resulting succinimidyl thioether bond. This linkage can undergo a retro-Michael reaction, leading to deconjugation and potential exchange with other thiol-containing molecules, such as glutathione, which is abundant in the cellular environment.[2][3]

Thiol-ene click chemistry, on the other hand, forms a highly stable thioether linkage that is resistant to hydrolysis and thiol exchange.[4] This reaction is characterized by its high efficiency, orthogonality, and the ability to be initiated by light (photoinitiation) or thermal sources, offering spatial and temporal control.[4] While often requiring an initiator, the resulting conjugate's stability makes it a compelling alternative for applications demanding long-term stability in vivo.

Performance Comparison: Quantitative Data

The following tables summarize key performance metrics for this compound and thiol-ene click chemistry based on available experimental data.

ParameterThis compound (Michael Addition)Thiol-Ene Click ChemistryReference(s)
Reaction pH 6.5 - 7.5 (Optimal)Broad tolerance, often performed at neutral pH
Reaction Temperature 4°C - 25°CTypically room temperature[5]
Reaction Time 1 - 2 hours (at room temperature)5 - 60 minutes (photo-initiated)[5]
Catalyst/Initiator None requiredPhotoinitiator (e.g., DPAP, Irgacure 2959) or thermal initiator[4][6]
Specificity for Thiols HighHigh[1][4]
Conjugation Efficiency/Yield >90%>95%[6][7]
Stability ParameterThis compound AdductThiol-Ene AdductReference(s)
Bond Type Succinimidyl ThioetherThioether[2]
Hydrolytic Stability Maleimide (B117702) ring can hydrolyze, especially at pH > 7.5Stable[5]
Stability in Presence of Thiols (e.g., Glutathione) Prone to retro-Michael reaction and thiol exchangeHighly stable[2][8]
Half-life of Conjugate (in presence of glutathione) Can range from hours to days depending on conditionsSignificantly longer than maleimide adducts[9][10]

Reaction Mechanisms and Workflows

The fundamental differences in the reaction mechanisms of maleimide-thiol addition and thiol-ene click chemistry are key to understanding their respective advantages and limitations.

Reaction Mechanism: this compound cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product Maleimide This compound Nucleophilic_Attack Nucleophilic Attack by Thiolate Maleimide->Nucleophilic_Attack Thiol Thiol-containing Biomolecule (R-SH) Thiol->Nucleophilic_Attack Thioether_Adduct Stable Thioether Conjugate Nucleophilic_Attack->Thioether_Adduct

Caption: Michael addition of a thiol to this compound.

Reaction Mechanism: Thiol-Ene Click Chemistry cluster_reactants Reactants & Initiator cluster_reaction Radical Chain Reaction cluster_product Product Ene Alkene-containing Biomolecule Propagation Radical Propagation Cycle Ene->Propagation Thiol Thiol-containing Molecule Initiation Thiyl Radical Formation Thiol->Initiation Initiator Photoinitiator + UV light Initiator->Initiation Initiation->Propagation Thioether_Product Stable Thioether Conjugate Propagation->Thioether_Product

Caption: Photo-initiated radical-mediated thiol-ene reaction.

Experimental Protocols

Protocol 1: Bioconjugation using this compound

This protocol describes a general method for conjugating a thiol-containing protein with this compound.

Materials:

  • Thiol-containing protein (e.g., cysteine-engineered antibody)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Solvent for maleimide: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP, followed by removal of the reducing agent.

  • Maleimide Solution Preparation: Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution at a desired molar excess (typically 5-20 fold molar excess of maleimide to thiol).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted maleimide by adding a quenching reagent to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable purification method to remove excess reagents and byproducts.

  • Characterization: Characterize the conjugate to determine the degree of labeling and confirm conjugate integrity.

Protocol 2: Photo-initiated Thiol-Ene Click Chemistry Bioconjugation

This protocol outlines a general procedure for the photo-initiated conjugation of a thiol-containing molecule to an alkene-functionalized biomolecule.[6]

Materials:

  • Thiol-containing biomolecule (e.g., cysteine-containing peptide)

  • Alkene-functionalized molecule

  • Photoinitiator (e.g., Irgacure 2959 or LAP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer

  • Solvent for photoinitiator (e.g., DMSO or water)

  • UV lamp (365 nm)

  • Reaction vessel (e.g., quartz cuvette or microcentrifuge tube)

Procedure:

  • Prepare Reactant Solutions: Dissolve the thiol-containing biomolecule and the alkene-functionalized molecule in the reaction buffer to the desired concentrations.

  • Prepare Photoinitiator Solution: Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., 100 mM in DMSO or water).

  • Reaction Setup: In the reaction vessel, combine the thiol and alkene-containing molecules at the desired molar ratio (e.g., 1:1 to 1:1.5 thiol:alkene).

  • Add Photoinitiator: Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%. Mix gently.

  • Photo-initiation: Place the reaction vessel under a 365 nm UV lamp. Irradiate the mixture for a specified time (e.g., 5-60 minutes). The optimal irradiation time should be determined empirically.

  • Purification: Purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials and the photoinitiator.

  • Characterization: Analyze the purified conjugate to confirm successful conjugation and purity.

Logical Relationships and Workflows

The decision-making process for choosing a bioconjugation strategy and the general experimental workflow can be visualized as follows:

Bioconjugation Strategy Selection and Workflow cluster_decision Decision Criteria cluster_methods Conjugation Method cluster_workflow General Workflow Stability High In Vivo Stability Required? Kinetics Rapid, Catalyst-Free Reaction Needed? Stability->Kinetics No Thiol_Ene Thiol-Ene Click Chemistry Stability->Thiol_Ene Yes Kinetics->Thiol_Ene No Maleimide This compound Kinetics->Maleimide Yes Preparation Prepare Biomolecules and Reagents Thiol_Ene->Preparation Maleimide->Preparation Conjugation Perform Conjugation Reaction Preparation->Conjugation Purification Purify Conjugate Conjugation->Purification Characterization Characterize Final Product Purification->Characterization

References

Analytical techniques for analyzing N-(5-hydroxypentyl)maleimide-protein conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein conjugates is paramount to ensuring product quality, efficacy, and safety. N-(5-hydroxypentyl)maleimide is a commonly used linker for conjugating molecules to proteins via cysteine residues. This guide provides a comparative overview of key analytical techniques for characterizing these conjugates, complete with experimental protocols and performance data to aid in method selection and implementation.

The characterization of this compound-protein conjugates is crucial for determining key quality attributes such as the degree of conjugation (e.g., drug-to-antibody ratio or DAR), purity, and stability.[1] A variety of analytical techniques are employed to provide a comprehensive understanding of these complex biomolecules. The most common methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy. Capillary Electrophoresis (CE) is also emerging as a powerful alternative.[1][2][3]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required, the stage of development, and the available instrumentation. Below is a summary of the most common methods and their performance characteristics.

TechniqueParameter MeasuredAdvantagesDisadvantagesTypical Precision (RSD)Typical AccuracyLimit of Quantification (LOQ)
UV-Vis Spectroscopy Average Degree of ConjugationSimple, rapid, and cost-effective.[4] Non-destructive.[4]Provides an average value, not information on different species.[] Requires distinct absorbance maxima for protein and conjugated molecule.[6]< 5%95-105%~0.1 mg/mL
High-Performance Liquid Chromatography (HPLC) Purity, Aggregation, Fragments, Degree of ConjugationHigh resolution and reproducibility.[7] Can separate different conjugate species.[8] Multiple modes for comprehensive analysis (RP, SEC, IEX, HIC).[9]Can be time-consuming. Method development can be complex. May cause protein denaturation (RP-HPLC).< 2-5%[7]90-110%< 15 µg/mL[7]
Mass Spectrometry (MS) Molecular Weight, Degree of Conjugation, Conjugation SiteHigh sensitivity and specificity.[10] Provides detailed structural information.[10] Can identify and quantify different conjugate species.[10]High cost of instrumentation. Sample preparation can be complex.[11]< 10%90-110%0.05 - 0.15 µg/mL[12]
Capillary Electrophoresis (CE) Purity, Charge Heterogeneity, Degree of ConjugationHigh efficiency and resolution.[13] Low sample and reagent consumption.[14] Can be coupled to MS.[15]Potential for protein adsorption to the capillary wall.[16] Reproducibility can be a challenge.[10]< 5%90-110%Analyte-dependent

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for analyzing this compound-protein conjugates using the described techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Output Conjugate Protein Conjugate Sample Purification Purification (e.g., SEC) Conjugate->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS CE Capillary Electrophoresis Purification->CE DAR Average Degree of Conjugation UV_Vis->DAR HPLC->DAR Purity Purity & Heterogeneity HPLC->Purity MS->DAR MS->Purity MW Molecular Weight & Structural Confirmation MS->MW CE->DAR CE->Purity Stability Stability Assessment Purity->Stability

General analytical workflow for protein conjugates.

hplc_workflow cluster_hplc HPLC Analysis Workflow cluster_modes Common HPLC Modes Sample Purified Conjugate Injection Inject onto HPLC Column Sample->Injection Separation Separation based on Physicochemical Properties Injection->Separation Detection UV or MS Detection Separation->Detection RP_HPLC Reversed-Phase (RP-HPLC) Separates based on hydrophobicity Separation->RP_HPLC SEC_HPLC Size-Exclusion (SEC-HPLC) Separates based on size Separation->SEC_HPLC IEX_HPLC Ion-Exchange (IEX-HPLC) Separates based on charge Separation->IEX_HPLC HIC_HPLC Hydrophobic Interaction (HIC-HPLC) Separates based on hydrophobicity (native) Separation->HIC_HPLC Data_Analysis Chromatogram Analysis Detection->Data_Analysis

Workflow for HPLC analysis of protein conjugates.

Detailed Experimental Protocols

UV-Vis Spectroscopy for Average Degree of Conjugation

This method is based on the Beer-Lambert law and allows for the determination of the average number of molecules conjugated to the protein.[17]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Purified protein conjugate solution

  • Unconjugated protein solution

  • Conjugated molecule solution

  • Appropriate buffer (e.g., PBS)

Protocol:

  • Determine Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated protein at 280 nm and at the wavelength of maximum absorbance of the conjugated molecule (λmax).

    • Measure the absorbance of a known concentration of the free conjugated molecule at 280 nm and its λmax.

    • Calculate the molar extinction coefficients (ε) for the protein and the conjugated molecule at both wavelengths.[18]

  • Measure Absorbance of the Conjugate:

    • Dilute the purified protein conjugate in the buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

    • Measure the absorbance of the conjugate solution at 280 nm and at the λmax of the conjugated molecule.[18]

  • Calculate the Degree of Conjugation:

    • Use the following equations to calculate the concentrations of the protein (C_prot) and the conjugated molecule (C_conj) in the sample:

      • A_280 = (ε_prot,280 * C_prot) + (ε_conj,280 * C_conj)

      • A_λmax = (ε_prot,λmax * C_prot) + (ε_conj,λmax * C_conj)

    • The degree of conjugation is then calculated as the molar ratio of the conjugated molecule to the protein: Degree of Conjugation = C_conj / C_prot.[18]

HPLC Analysis of Conjugate Purity and Heterogeneity

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating proteins and their conjugates based on hydrophobicity.

Materials:

  • HPLC system with a UV detector

  • C4 or C8 reversed-phase column suitable for protein analysis

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Purified protein conjugate solution

Protocol:

  • System Preparation:

    • Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Dilute the protein conjugate sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the bound proteins. A typical gradient might be from 5% to 95% B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated protein will typically elute earlier than the more hydrophobic protein conjugates.

    • The number of peaks and their relative areas can be used to assess the purity and heterogeneity of the conjugate.

Mass Spectrometry for Molecular Weight and Conjugation Site Analysis

Mass spectrometry provides precise molecular weight information, allowing for the confirmation of successful conjugation and the determination of the distribution of different conjugate species.[10]

Materials:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an LC system

  • Appropriate column for intact protein analysis (e.g., C4)

  • Volatile mobile phases (e.g., 0.1% formic acid in water and acetonitrile)

  • Purified and desalted protein conjugate sample[11]

Protocol:

  • Sample Preparation:

    • Desalt the protein conjugate sample using a suitable method (e.g., size-exclusion spin column) to remove non-volatile salts that can interfere with ionization.[11]

  • LC-MS Analysis:

    • Inject the desalted sample into the LC-MS system.

    • Separate the components using a shallow gradient of increasing organic solvent.

    • Acquire mass spectra in the appropriate mass range for the expected intact conjugate masses.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species present in the sample.

    • The mass difference between the unconjugated protein and the conjugate peaks corresponds to the mass of the attached this compound and any other conjugated molecule.

    • The relative intensities of the different peaks can be used to determine the distribution of species with varying degrees of conjugation.

    • For conjugation site analysis, the protein conjugate is typically digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to identify the modified cysteine residues.

Alternative Analytical Technique: Capillary Electrophoresis

Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[13] It offers high resolution and can be a valuable orthogonal technique to HPLC.[15]

Advantages:

  • High separation efficiency and resolution.[13]

  • Low sample and reagent consumption.[14]

  • Can be used to analyze charge heterogeneity introduced by conjugation.[13]

Disadvantages:

  • Can be susceptible to protein adsorption to the capillary wall, affecting reproducibility.[16]

  • Lower loading capacity compared to HPLC.

Conclusion

The comprehensive analysis of this compound-protein conjugates requires a multi-faceted approach, often employing a combination of the techniques described in this guide. UV-Vis spectroscopy offers a quick assessment of the average degree of conjugation, while HPLC and CE provide detailed information on purity and heterogeneity. Mass spectrometry is indispensable for obtaining precise molecular weight information and for pinpointing the sites of conjugation. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and consistency of their protein conjugates.

References

A Head-to-Head Showdown: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of the two primary classes of linkers—cleavable and non-cleavable—elucidating their impact on an ADC's stability, efficacy, and safety profile.

The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, is a master regulator of an ADC's performance. Its chemical nature dictates where and when the payload is released, a factor that profoundly influences the therapeutic window. The fundamental divergence between cleavable and non-cleavable linkers lies in their mechanism of payload liberation, a difference that sets in motion a cascade of downstream effects on the ADC's behavior in vitro and in vivo.

At a Glance: Key Differences

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Susceptible to cleavage by specific enzymes (e.g., cathepsins), acidic pH, or high concentrations of reducing agents (e.g., glutathione) found within the tumor microenvironment or inside cancer cells.[1]Relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell to release the payload.[1]
Released Payload Typically the unmodified, native cytotoxic drug.The cytotoxic drug remains attached to the linker and an amino acid residue from the antibody.
Plasma Stability Generally lower, with a potential for premature payload release in circulation.[2]Characterized by higher stability in circulation, minimizing off-target payload release.[2][3]
Bystander Effect Often potent, as the released, membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[2]Weak or non-existent, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[2][4]
Ideal Application Heterogeneous solid tumors where killing of adjacent non-target-expressing cells is beneficial.Hematological malignancies or tumors with uniform high antigen expression.[1]
Potential for Off-Target Toxicity Higher, due to the possibility of premature linker cleavage in circulation.[5]Lower, owing to greater plasma stability.[5]

Quantitative Performance Data: A Comparative Overview

Direct head-to-head comparisons of ADCs differing only in their linker chemistry are not abundant in publicly available literature. However, by compiling data from various preclinical studies, a comparative picture of their performance can be drawn. The following tables summarize key quantitative data for ADCs utilizing either cleavable or non-cleavable linkers.

In Vitro Cytotoxicity

The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (approximate)
Trastuzumab-vc-MMAECleavable (valine-citrulline)HER2-positive cell linesHER2Potent, often in the low nanomolar to picomolar range.
Trastuzumab-mc-DM1 (Kadcyla®)Non-cleavable (thioether)HER2-positive cell linesHER2Potent, often in the low nanomolar to picomolar range.
Anti-CD22-vc-MMAECleavable (valine-citrulline)CD22-positive lymphoma cellsCD22Sub-nanomolar range.
Anti-CD22-mc-MMAFNon-cleavable (maleimidocaproyl)CD22-positive lymphoma cellsCD22Sub-nanomolar range.

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and payload. This table provides a general comparison.

In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies in xenograft models provide crucial insights into an ADC's anti-tumor activity. Tumor growth inhibition (TGI) is a key metric of efficacy.

ADC ConstructLinker TypeTumor ModelKey Finding
Trastuzumab-vc-MMAECleavable (valine-citrulline)HER2-positive gastric cancer xenograftSignificant tumor regression.
Trastuzumab-mc-DM1 (Kadcyla®)Non-cleavable (thioether)HER2-positive breast cancer xenograftDose-dependent tumor growth inhibition and regression.
Anti-CD70-vc-MMAECleavable (valine-citrulline)Renal cell carcinoma xenograftComplete tumor regressions.
Anti-NaPi2b-mc-MMAFNon-cleavable (maleimidocaproyl)Ovarian cancer xenograftSignificant tumor growth inhibition.
Pharmacokinetics

Pharmacokinetic (PK) parameters determine the exposure of the ADC and its payload in the body over time. Higher plasma stability of the ADC is generally associated with a longer half-life and lower clearance.

ADC AnalyteLinker TypeHalf-Life (t½)General Observation
Antibody-conjugated drugCleavableVariable, can be shorter due to premature cleavage.Studies have shown that ADCs with cleavable linkers can have a shorter half-life compared to those with non-cleavable linkers.[5]
Antibody-conjugated drugNon-cleavableGenerally longer.The high stability of the non-cleavable linker contributes to a longer circulation time of the intact ADC.[6]
Free PayloadCleavableHigher plasma concentrations of free payload can be observed.Premature cleavage of the linker can lead to an increased systemic exposure to the toxic payload.[5]
Free PayloadNon-cleavablePlasma concentrations of free payload are typically very low.The payload is primarily released after lysosomal degradation of the antibody, minimizing systemic exposure.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of linker choice, it is essential to visualize the cellular pathways and experimental procedures involved in ADC evaluation.

ADC Mechanism of Action and Payload Release

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Payload Liberation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxic Effect Payload_Release_Comparison cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker Lysosome_C Lysosome (Acidic pH, High Protease) Payload_C Free, Unmodified Payload Lysosome_C->Payload_C Enzymatic/Chemical Cleavage Bystander_Effect Bystander Killing Payload_C->Bystander_Effect Membrane Permeable Lysosome_NC Lysosome Payload_NC Payload-Linker-Amino Acid Complex Lysosome_NC->Payload_NC Antibody Degradation No_Bystander No Bystander Effect Payload_NC->No_Bystander Membrane Impermeable

References

Navigating In Vivo Stability: A Comparative Guide to N-(5-hydroxypentyl)maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the in vivo stability of bioconjugates is paramount to therapeutic success. The widely used N-alkyl maleimide (B117702) linkers, including N-(5-hydroxypentyl)maleimide, provide a straightforward method for conjugating drugs to biomolecules via thiol groups. However, the resulting thioether linkage is susceptible to in vivo degradation through a retro-Michael reaction, leading to premature drug release and potential off-target toxicity. This guide offers an objective comparison of the in vivo stability of N-alkyl maleimide conjugates, such as those formed with this compound, against more stable, next-generation alternatives, supported by experimental data and detailed protocols.

The Challenge of Maleimide Conjugate Instability

The primary mechanism of in vivo instability for maleimide conjugates is the retro-Michael reaction. This process involves the reversal of the initial thiol-maleimide addition, particularly in the presence of endogenous thiols like glutathione (B108866) and albumin, leading to the release of the conjugated payload.[1][2] The stability of the conjugate is a race between this deconjugation reaction and the hydrolysis of the thiosuccinimide ring, which results in a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[3][4]

Quantitative Comparison of Linker Stability

The in vivo and in vitro plasma/serum stability of various maleimide-based conjugates and their alternatives has been evaluated in numerous studies. This compound is a type of N-alkyl maleimide, and the following data for N-alkyl maleimides are representative of its expected performance. The data clearly indicates the superior stability of next-generation linkers.

Linker TypeConjugate ClassIncubation Conditions% Intact Conjugate (Time)Key Observations
N-Alkyl Maleimide ADCHuman Plasma, 37°C~50% (7 days)Significant degradation observed over one week.[5]
N-Alkyl Maleimide ADCMouse Serum, 37°C35-67% deconjugation (7 days)Demonstrates considerable variability and instability.[6][7]
N-Alkyl Maleimide PEGylated Hemoglobin1 mM Glutathione, 37°C<70% (7 days)Highlights instability in the presence of competing thiols.[4]
N-Aryl Maleimide ADCMouse Serum, 37°C>80% (7 days)Shows significantly improved stability over N-alkyl maleimides.[6][7]
Maleamic Methyl Ester ADCAlbumin Solution, 37°C~96.2% (14 days)Exhibits high stability with minimal payload shedding.[8]
Phenyloxadiazole Sulfone Antibody ConjugateHuman Plasma, 37°C~90% (1 month)Demonstrates exceptional long-term stability.[9]

Visualizing the Instability Pathway and Experimental Workflow

To better understand the underlying chemical instability and the process of its evaluation, the following diagrams are provided.

cluster_0 Retro-Michael Reaction Pathway Thiol_Biomolecule Thiol on Biomolecule (e.g., Antibody) Thioether_Adduct Thiosuccinimide Adduct (Unstable) Thiol_Biomolecule->Thioether_Adduct Michael Addition Maleimide_Drug N-Alkyl Maleimide-Drug Maleimide_Drug->Thioether_Adduct Released_Drug Released Maleimide-Drug Thioether_Adduct->Released_Drug Retro-Michael Reaction Exchanged_Adduct Thiol-Exchanged Adduct (e.g., Albumin-Drug) Thioether_Adduct->Exchanged_Adduct Thiol Exchange Endogenous_Thiol Endogenous Thiol (e.g., Glutathione) Endogenous_Thiol->Exchanged_Adduct

The retro-Michael reaction leads to conjugate instability.

cluster_1 In Vitro Plasma Stability Assay Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., Freeze at -80°C) Timepoints->Quench Extraction Immunoaffinity Capture of ADC Quench->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Quantify Intact ADC (e.g., DAR) Analysis->Data End End: Stability Profile Data->End

A typical workflow for assessing ADC stability in plasma.

Experimental Protocols

A robust assessment of in vivo stability is crucial for selecting the optimal linker technology. The following is a detailed protocol for an in vitro plasma stability assay, which is a common method to predict in vivo performance.

Protocol: In Vitro Plasma Stability Assessment of ADCs by LC-MS

Objective: To quantify the stability of an antibody-drug conjugate (ADC) in plasma over time by measuring changes in the drug-to-antibody ratio (DAR) using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Test ADC (e.g., conjugated via this compound or an alternative linker)

  • Control ADC (with a known stable linker, if available)

  • Human or mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or anti-human Fc magnetic beads)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or a denaturing buffer)

  • Neutralization buffer (e.g., Tris buffer, pH 8.0)

  • LC-MS grade water, acetonitrile, and formic acid

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled to a suitable HPLC/UPLC system)

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Dilute the test ADC to a final concentration of 100 µg/mL in plasma.

    • Prepare a control sample by diluting the ADC to the same concentration in PBS.

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) from each sample at predetermined time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately snap-freeze the aliquots in liquid nitrogen and store at -80°C to halt any degradation until analysis.

  • ADC Immunoaffinity Capture:

    • Thaw the plasma aliquots on ice.

    • Add an appropriate amount of immunoaffinity capture beads to each aliquot.

    • Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.

  • ADC Elution:

    • Add elution buffer to the beads and incubate to release the captured ADC.

    • Separate the beads using a magnetic rack and collect the eluate containing the purified ADC.

    • Immediately neutralize the eluate with the neutralization buffer.

  • LC-MS Analysis:

    • Analyze the purified ADC samples using a suitable LC-MS method for intact protein analysis.

    • The LC method should be optimized to achieve good separation of the different drug-loaded species.

    • The mass spectrometer should be set to acquire data in a way that allows for the deconvolution of the resulting spectra to determine the relative abundance of each DAR species.

  • Data Analysis:

    • Deconvolute the mass spectra for each time point to obtain the relative intensities of the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR for each sample at each time point using the following formula: Average DAR = Σ(DARn * In) / Σ(In) where DARn is the drug-to-antibody ratio of a specific species and In is its relative intensity.

    • Plot the average DAR as a function of time to visualize the stability profile of the ADC.

    • Calculate the in vitro half-life (t½) of the conjugate in plasma.

Conclusion

The in vivo stability of bioconjugates is a critical attribute that directly impacts their therapeutic efficacy and safety. While N-alkyl maleimides like this compound are convenient for conjugation, the resulting thioether bond is prone to cleavage via the retro-Michael reaction. The experimental data strongly supports the use of next-generation linkers, such as N-aryl maleimides and sulfone-based linkers, which offer significantly enhanced stability in biological matrices. For researchers and drug developers, the selection of a stable linker is a key step in designing safer and more effective targeted therapies. The provided protocols and comparative data serve as a valuable resource for making informed decisions in the development of robust bioconjugates.

References

A Comparative Guide to the HPLC Analysis of N-(5-hydroxypentyl)maleimide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. N-(5-hydroxypentyl)maleimide is a commonly employed reagent that facilitates the covalent linkage of a payload to a biomolecule, typically targeting the thiol group of cysteine residues. The success of this conjugation is critically monitored by High-Performance Liquid Chromatography (HPLC), a powerful analytical technique for separating and quantifying the reaction components. This guide provides a comparative analysis of this compound conjugation, alternative conjugation chemistries, and the associated analytical methodologies.

Comparison of Thiol-Reactive Conjugation Chemistries

While maleimide-based conjugation is widely used, several alternative reagents have been developed to address some of its limitations, such as the potential for retro-Michael addition and hydrolysis. Below is a comparison of N-alkyl maleimides (represented by this compound) with other notable thiol-reactive chemistries.

FeatureN-Alkyl Maleimide (B117702)N-Aryl Maleimide5-Hydroxy-pyrrolones (5HP2Os)5-Methylene Pyrrolones (5MPs)Julia-Kocienski Like Reagents
Reaction Rate Moderate~2.5 times faster than N-alkyl maleimides[1]FastRapid and cleanRapid
Conjugate Stability Susceptible to retro-Michael addition and hydrolysisImproved stability over N-alkyl maleimides[1]Superior stability to maleimides[2][3]Stable at neutral pH, but reversible at pH 9.5 or with thiol exchange[4]Superior stability to maleimide conjugates in human plasma[5]
Reagent Stability Prone to hydrolysis, especially at alkaline pHProne to hydrolysisInert towards hydrolysis, offering a longer shelf-life[3]Significantly improved resistance to ring-opening hydrolysis compared to maleimides[4]Stable under various buffer conditions
Selectivity High for thiols at pH 6.5-7.5[6]High for thiolsExcellent cysteine selectivity[2][3]Highly thiol-specific[4]Reacts specifically with thiols at pH 5.8-8.0[5]
Yield Generally high, but dependent on reaction conditionsHigh, with reported yields of 80-96% for some conjugates[1]HighHighHigh

Experimental Protocols

Reproducible and reliable results in bioconjugation are underpinned by well-defined experimental protocols. The following sections detail the methodologies for a typical this compound conjugation reaction and its analysis by HPLC.

Protocol for this compound Conjugation

This protocol outlines the general steps for conjugating a thiol-containing biomolecule (e.g., a protein or peptide) with this compound.

  • Preparation of the Biomolecule:

    • Dissolve the thiol-containing biomolecule in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[7][8]

    • If the biomolecule contains disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[7][9]

  • Preparation of the Maleimide Solution:

    • Prepare a stock solution of this compound (or other maleimide reagent) in an anhydrous solvent such as DMSO or DMF.[7][8]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the biomolecule solution. A molar excess of the maleimide (typically 10:1 to 20:1 over the biomolecule) is recommended to drive the reaction to completion.[7][9]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9]

Protocol for HPLC Analysis of Conjugation Efficiency

Reverse-phase HPLC (RP-HPLC) is a standard method to monitor the progress of the conjugation reaction and to quantify the efficiency.

  • Instrumentation and Column:

    • An HPLC system equipped with a UV detector and a C18 column is typically used.[6][10]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • HPLC Method:

    • Inject an aliquot of the reaction mixture before and after the conjugation reaction.

    • Run a linear gradient from Mobile Phase A to Mobile Phase B to separate the unconjugated biomolecule, the conjugated product, and excess maleimide.

    • Monitor the elution profile by detecting the absorbance at a suitable wavelength for the biomolecule (e.g., 220 nm or 280 nm).[9]

  • Quantification of Conjugation Efficiency:

    • Identify the peaks corresponding to the unconjugated biomolecule and the conjugated product (which will typically have a different retention time).[9]

    • Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule using the following formula:[9] Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate the workflow for HPLC analysis and the chemical reaction of maleimide conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biomolecule_Prep Prepare Biomolecule (Dissolve and Reduce) Conjugation Conjugation Reaction (Mix and Incubate) Biomolecule_Prep->Conjugation Maleimide_Prep Prepare Maleimide Stock Solution Maleimide_Prep->Conjugation HPLC_Analysis HPLC Analysis Conjugation->HPLC_Analysis Quantification Quantify Efficiency (Peak Area Analysis) HPLC_Analysis->Quantification

Caption: Experimental workflow for maleimide conjugation and HPLC analysis.

G cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-SH (Thiol Group) Conjugate Stable Thioether Bond (Biomolecule-S-Maleimide) Biomolecule->Conjugate + Maleimide This compound Maleimide->Conjugate

Caption: Michael addition reaction of a thiol with a maleimide.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(5-hydroxypentyl)maleimide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of N-(5-hydroxypentyl)maleimide, a bifunctional crosslinking agent. Adherence to these protocols is essential for minimizing risks and ensuring compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a designated laboratory environment.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2][3]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or vapors.[2][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

II. Hazard Profile

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Skin Sensitization May cause an allergic skin reaction.[1]

III. Step-by-Step Disposal Protocol

This compound and its associated waste must be treated as hazardous chemical waste. It is mandatory to adhere to your institution's Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Segregation and Collection

Proper segregation is the foundational step for safe disposal.

  • Solid Waste:

    • Place unused or expired solid this compound in its original container or a clearly labeled, sealed, chemical-resistant container.

    • Collect all contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, in a designated, sealed plastic bag or container. This container must be labeled "Hazardous Chemical Waste" and clearly identify the contents as "this compound contaminated debris."[3]

  • Liquid Waste:

    • Collect all solutions containing this compound, including stock solutions (e.g., in DMSO or DMF) and aqueous reaction buffers and washes, in a dedicated, leak-proof, and chemical-resistant container.[3]

    • Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an estimated concentration.[3]

Step 2: Quenching of Reactive Maleimide (B117702) (for Liquid Waste)

The maleimide group is reactive towards thiols. This reactivity can be used to quench the liquid waste, rendering it less hazardous before disposal.

  • Procedure: To the liquid waste container, add a small excess of a thiol-containing compound such as mercaptoethanol or N-acetylcysteine.[3] Allow the solution to react for a minimum of two hours at room temperature to ensure the complete conversion of the reactive maleimide to a more stable thioether.[3]

  • Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS program.[3]

Step 3: Storage and Disposal

  • Storage: Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.[3]

  • Documentation: Complete all required hazardous waste disposal forms or tags as per your institutional protocols.[3]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound waste down the drain or in regular trash.[5]

IV. Workflow for Proper Disposal

cluster_0 Waste Generation cluster_1 Waste Processing cluster_2 Final Disposal SolidWaste Solid Waste (Unused reagent, contaminated labware) SegregateSolid Segregate and Label Solid Waste SolidWaste->SegregateSolid LiquidWaste Liquid Waste (Stock solutions, reaction buffers) SegregateLiquid Segregate and Label Liquid Waste LiquidWaste->SegregateLiquid Store Store in Designated Hazardous Waste Area SegregateSolid->Store Quench Quench Liquid Waste (e.g., with mercaptoethanol) SegregateLiquid->Quench Quench->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Figure 1. A flowchart outlining the key steps for the safe disposal of this compound waste.

By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for N-(5-hydroxypentyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(5-hydroxypentyl)maleimide. The following procedures are designed to ensure safe operational use and proper disposal of this chemical, based on the known hazards of similar maleimide (B117702) compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data for closely related maleimide compounds. It is imperative to conduct a thorough risk assessment before beginning any work and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Maleimide compounds are generally classified as hazardous. They can be fatal if swallowed, cause severe skin burns and eye damage, and may lead to an allergic skin reaction. Strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.To prevent skin contact and absorption.
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and dust.
Body Protection A long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).To prevent contamination of skin and clothing.
Respiratory Protection An N95 respirator or higher, especially when handling the powder outside of a containment device.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following steps is critical for the safe handling of this compound.

Preparation:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Verify that a safety shower and an eye wash station are accessible and operational.

  • Confirm that the local exhaust ventilation is functioning correctly.

  • Don the required PPE as specified in the table above.

Handling the Compound:

  • Handle the solid compound within a chemical fume hood to prevent inhalation of any fine powders.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust during handling. Use appropriate tools, such as anti-static weigh paper or a microbalance enclosure, when weighing the solid.

  • Do not eat, drink, or smoke in the handling area[1].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

  • Store in a locked-up, corrosives area, protected from direct sunlight[1]. For some maleimide compounds, refrigeration or freezing at -20°C in a desiccated, dark environment is recommended to maintain stability[2].

Disposal Plan: Step-by-Step Disposal Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Place unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container. Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and with the chemical name[2].

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.

Labeling and Storage of Waste:

  • Label all waste containers with "Hazardous Waste" and the specific chemical name.

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Final Disposal:

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

Experimental Workflow

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Compound Storage prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe weigh 4. Weigh Compound (Avoid Dust) don_ppe->weigh dissolve 5. Dissolve/Use in Experiment weigh->dissolve segregate_waste 6. Segregate Waste (Solid & Liquid) dissolve->segregate_waste store Store unused compound in a cool, dry, dark, and well-ventilated area. dissolve->store Unused Compound label_waste 7. Label Waste Containers segregate_waste->label_waste store_waste 8. Store Waste Securely label_waste->store_waste decontaminate 9. Decontaminate Work Area store_waste->decontaminate dispose 10. Arrange for EHS Pickup decontaminate->dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-hydroxypentyl)maleimide
Reactant of Route 2
Reactant of Route 2
N-(5-hydroxypentyl)maleimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.